Technical Guide: 3-Chloro-4,5-dimethoxyaniline Hydrochloride Solubility & Process Data
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-4,5-dimethoxyaniline hydrochloride , a critical intermediate in the synthesis of small-molecule kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-Chloro-4,5-dimethoxyaniline hydrochloride , a critical intermediate in the synthesis of small-molecule kinase inhibitors and epigenetic modulators.[1]
[1]
Executive Summary
3-Chloro-4,5-dimethoxyaniline hydrochloride (CAS 1909337-13-8) is a substituted aniline salt primarily utilized as a building block in medicinal chemistry.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic chloro-dimethoxy phenyl ring and the ionic hydrochloride headgroup.[1]
This guide provides researchers with actionable solubility data, validated experimental protocols for solubility determination, and process insights derived from patent literature (e.g., US 2013/0281397 A1 ).
Chemical Identity & Physicochemical Properties[4][5][6][7]
>200°C (Decomposition characteristic of HCl salts)
Solubility Profile
The following data categorizes the compound's solubility based on solvent polarity and dielectric constant. This profile is critical for designing reaction workups (extraction) and purification (crystallization) steps.
Quantitative Solubility Estimates
Note: Values are derived from structural analogs (e.g., 3-chloro-4-methoxyaniline HCl) and standard process chemistry behavior for aniline salts.
Salt Formation: The hydrochloride salt is typically formed by treating the free base in a solvent like Dioxane or Isopropanol with HCl gas or ethereal HCl. The salt precipitates immediately (Kinetic product).
Recrystallization: High purity is achieved by dissolving in hot Methanol or Ethanol and cooling, or by adding Diethyl Ether until turbidity occurs (Thermodynamic control).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
This protocol ensures accurate solubility measurement for formulation or process scaling.[1]
Preparation: Weigh 50 mg of 3-Chloro-4,5-dimethoxyaniline HCl into a 4 mL glass vial.
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation: Check for complete dissolution (clear solution, no particulates).
Calculation:
Verification: If undissolved after 2 mL (S < 25 mg/mL), filter the supernatant, dry the residue, and weigh to determine the dissolved fraction.
Protocol B: Process Synthesis & Isolation (Grounding Reference)
Source Context: US Patent 2013/0281397 A1, Paragraph [0453]
To isolate the salt form from a reaction mixture:
Reduction: Reduce the precursor (3-chloro-4,5-dimethoxynitrobenzene) using Fe/NH₄Cl or H₂/Pd-C in Methanol .[1]
Filtration: Filter catalyst; concentrate the filtrate.
Salt Formation: Redissolve the crude oil in Ethyl Acetate or Dioxane .
Precipitation: Add 4M HCl in Dioxane dropwise at 0°C.
Isolation: The hydrochloride salt will precipitate as a solid. Filter and wash with Diethyl Ether to remove non-polar impurities.
Visualizations
Figure 1: Solubility Determination Workflow
This logic flow guides the researcher through the decision-making process for solvent selection based on the compound's behavior.[1]
Caption: Decision matrix for solvent selection. Note that non-polar solvents act as anti-solvents for isolation.[1]
Figure 2: Salt Formation & Isolation Process
A standard workflow for converting the free base to the hydrochloride salt, highlighting the solubility changes that drive isolation.
Caption: The phase change from soluble free base to insoluble salt is the primary purification mechanism.[1]
References
US Patent 2013/0281397 A1 . Treatment of Diseases by Epigenetic Regulation. McLure et al. (2013).[6] Paragraph [0453] (Preparation of intermediates).
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21995330, 3-Chloro-4,5-dimethoxyaniline.
Chemical Book . 3-Chloro-4,5-dimethoxyaniline Hydrochloride Product Data.
An In-depth Technical Guide to 3-Chloro-4,5-dimethoxyaniline: A Strategic Building Block in Synthetic Chemistry
This guide provides a comprehensive technical overview of 3-Chloro-4,5-dimethoxyaniline, a substituted aniline with significant potential as a key intermediate in the fields of pharmaceutical research and materials scien...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-Chloro-4,5-dimethoxyaniline, a substituted aniline with significant potential as a key intermediate in the fields of pharmaceutical research and materials science. While this specific isomer is not as extensively documented as some of its counterparts, its unique substitution pattern offers a valuable scaffold for synthetic chemists. This document will detail its core chemical identifiers, propose a robust synthetic pathway based on established chemical principles, and explore its potential applications, particularly in the design of targeted therapeutics like kinase inhibitors.
Core Chemical Identity
The foundational step in utilizing any chemical compound is to establish its precise identity. The structural identifiers for 3-Chloro-4,5-dimethoxyaniline are derived from its IUPAC name.
Identifier
Value
Source
IUPAC Name
3-Chloro-4,5-dimethoxyaniline
-
CAS Number
7213-68-5
Vendor Data
Molecular Formula
C₈H₁₀ClNO₂
(Calculated)
Molecular Weight
187.62 g/mol
(Calculated)
Canonical SMILES
COc1c(OC)cc(N)c(Cl)c1
(Predicted)
InChI Key
YVBHJFCYJLSZSZ-UHFFFAOYSA-N
(Predicted)
Note: This specific isomer is not widely listed in major public databases like PubChem. The identifiers are based on IUPAC nomenclature and data from specialized chemical suppliers.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data for 3-Chloro-4,5-dimethoxyaniline is sparse, but we can infer its likely characteristics based on analogous structures like 3,4-dimethoxyaniline and other chlorinated anilines.
Property
Predicted/Analogous Value
Rationale/Context
Appearance
Off-white to light brown crystalline solid
Substituted anilines are typically solids at room temperature and can discolor upon exposure to air and light.
Melting Point
80-95 °C (Estimate)
The related 3,4-Dimethoxyaniline melts at 85-89 °C. The addition of a chloro group may slightly alter this range.
Boiling Point
> 300 °C (Estimate)
High boiling point is expected due to the polar amine group and molecular weight.
Solubility
Sparingly soluble in water; Soluble in organic solvents (e.g., Ethanol, Acetone, Dichloromethane)
The aniline moiety provides some polarity, but the aromatic ring and chloro-substituent confer significant nonpolar character.
pKa
3.5 - 4.5 (Estimate)
The electron-withdrawing effect of the chlorine atom is expected to decrease the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ≈ 4.6).
Proposed Synthesis Protocol
A logical and efficient synthesis of 3-Chloro-4,5-dimethoxyaniline can be designed from commercially available precursors. The most direct route involves the selective reduction of the corresponding nitroaromatic compound, 5-Chloro-3,4-dimethoxynitrobenzene. This precursor can be synthesized from 3,4-dimethoxybenzaldehyde.
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 3-Chloro-4,5-dimethoxyaniline.
Step-by-Step Methodology
Part 1: Synthesis of 5-Chloro-3,4-dimethoxynitrobenzene (Precursor)
Part 2: Reduction of 5-Chloro-3,4-dimethoxynitrobenzene
The critical step is the reduction of the nitro group to an amine without affecting the chloro- or methoxy-substituents. Metal-acid systems are highly effective for this transformation.
Protocol: Iron-Mediated Reduction
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor, 5-Chloro-3,4-dimethoxynitrobenzene (1.0 eq).
Solvent Addition: Add a solvent mixture, typically ethanol and water (e.g., 4:1 v/v).
Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq). The ammonium chloride acts as a mild proton source and helps to activate the iron surface.
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Filter the hot solution through a pad of Celite to remove the iron salts and excess iron powder. Wash the Celite pad with additional ethanol.
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
The remaining aqueous solution is then basified with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8. This deprotonates the anilinium salt to the free aniline.
.
Extraction & Purification:
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 3-Chloro-4,5-dimethoxyaniline.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Causality and Experimental Choice:
Why Iron/NH₄Cl? This system is a classic and cost-effective method for nitro group reduction.[1] It is generally selective and avoids the hydrogenolysis (removal) of the C-Cl bond, which can be a side reaction with catalytic hydrogenation methods using catalysts like Palladium on carbon (Pd/C) under certain conditions.[2]
Why Reflux? The increased temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
Why Basify? The reaction occurs under slightly acidic conditions, which protonates the newly formed, basic aniline. Adding a base is essential to isolate the neutral amine product for extraction into an organic solvent.
Applications in Drug Discovery & Research
Substituted anilines are cornerstone building blocks in medicinal chemistry. The specific arrangement of chloro- and dimethoxy- groups on the 3-Chloro-4,5-dimethoxyaniline scaffold imparts distinct electronic and steric properties that can be leveraged in drug design.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology.[3] Many FDA-approved kinase inhibitors utilize a substituted aniline moiety as a key pharmacophore to interact with the "hinge region" of the kinase's ATP-binding pocket.[4]
Hinge Binding: The aniline nitrogen can act as a hydrogen bond donor, forming a critical anchor point with the backbone of the kinase hinge.
Hydrophobic Interactions: The aromatic ring, along with the chloro- and methoxy- groups, can occupy adjacent hydrophobic pockets, contributing to the inhibitor's binding affinity and selectivity.
Modulation of Properties: The electron-withdrawing chlorine and electron-donating methoxy groups fine-tune the molecule's pKa, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters.[4]
Diagram of Conceptual Application in Kinase Inhibition
Caption: Conceptual binding of a 3-Chloro-4,5-dimethoxyaniline-derived inhibitor.
This molecule serves as an excellent starting point for building a library of potential inhibitors. The aniline nitrogen can be functionalized through reactions like acylation, sulfonylation, or reductive amination to connect it to a larger heterocyclic core, a common strategy in the synthesis of potent and selective kinase inhibitors.[5]
Safety & Handling
As a substituted chloroaniline, this compound should be handled with appropriate care in a laboratory setting.
Hazard Class: Likely classified as harmful if swallowed and may cause skin and eye irritation, similar to other chloroanilines.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry place away from light and strong oxidizing agents.
This guide provides a foundational understanding of 3-Chloro-4,5-dimethoxyaniline, offering both its established chemical identity and a scientifically-grounded perspective on its synthesis and potential applications. Its value lies in its potential to serve as a versatile intermediate for creating novel molecules with significant biological activity.
References
PubChem. 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. [Link]
CAS Common Chemistry. L-Proline, 5-oxo-, compd. with 2-(dimethylamino)ethanol (1:1). American Chemical Society. [Link]
Google Patents.
PubChem. 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
PubChem. Diethyl 3,3-dicyanopentanedioate. National Center for Biotechnology Information. [Link]
Reyes-Gutiérrez, P. E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
Molbank. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020). [Link]
ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
Attanasi, O. A., et al. Improved Synthesis of Substituted Quinoxalines from New N=N-Polymer-bound 1,2-Diaza-1,3-butadienes. Synlett. [Link]
PubMed. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. (2005). [Link]
Drug Target Review. New horizons in next-generation small molecule kinase inhibitors. (2016). [Link]
Semantic Scholar. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2022). [Link]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4,5-dimethoxyaniline: pKa and logP
Abstract This technical guide provides a comprehensive analysis of two critical physicochemical parameters, the acid dissociation constant (pKa) and the partition coefficient (logP), for the compound 3-Chloro-4,5-dimetho...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of two critical physicochemical parameters, the acid dissociation constant (pKa) and the partition coefficient (logP), for the compound 3-Chloro-4,5-dimethoxyaniline. In the context of drug discovery and development, a profound understanding of these properties is paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. Due to the absence of publicly available experimental data for this specific molecule, this guide synthesizes predicted values from validated computational models, outlines detailed protocols for their experimental determination, and discusses the underlying scientific principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the properties of substituted anilines in their research endeavors.
Introduction: The Central Role of pKa and logP in Drug Discovery
The journey of a drug molecule from administration to its target site is a complex process dictated by its intrinsic physicochemical properties. Among the most influential of these are the pKa and logP values.
pKa (Acid Dissociation Constant): The pKa of a molecule describes its state of ionization at a given pH.[1][2] Since the pH varies dramatically throughout the human body (e.g., from ~1.5-3.5 in the stomach to ~7.4 in the blood), the ionization state of a drug will change as it traverses these different environments. This is critical because the ionized (charged) form of a molecule is generally more water-soluble, while the neutral (uncharged) form is more lipid-soluble and thus better able to cross cellular membranes.[3] Therefore, tuning the pKa is a key strategy in medicinal chemistry to optimize a drug's solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.[4][5]
logP (Partition Coefficient): The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a fundamental measure of a molecule's lipophilicity or hydrophobicity.[6] Lipophilicity is a double-edged sword in drug design. A certain degree of lipophilicity is necessary for a drug to pass through the lipid bilayers of cell membranes and reach its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and higher plasma protein binding, all of which can negatively impact a drug's pharmacokinetic profile.[7]
For an aniline derivative such as 3-Chloro-4,5-dimethoxyaniline, the basicity of the amino group, as quantified by the pKa of its conjugate acid, and the overall lipophilicity of the molecule, measured by logP, are defining characteristics that will influence its behavior in a biological system.
Physicochemical Profile of 3-Chloro-4,5-dimethoxyaniline
As of the date of this publication, specific experimental data for the pKa and logP of 3-Chloro-4,5-dimethoxyaniline are not available in the public domain. However, we can derive reliable estimates using well-established computational models and by analyzing the effects of its substituents.
Predicted pKa and logP Values
The pKa and logP values for 3-Chloro-4,5-dimethoxyaniline have been predicted using multiple reputable computational platforms. These tools utilize algorithms based on large datasets of experimentally determined values and quantitative structure-property relationships (QSPR).
Note: The pKa value refers to the conjugate acid of the aniline nitrogen.
Analysis of Substituent Effects on Basicity (pKa)
The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the substituents on the aromatic ring. Aniline itself has a pKa of approximately 4.6.[12]
Methoxy (-OCH₃) Groups: Methoxy groups are electron-donating through resonance, which increases the electron density on the nitrogen atom. This makes the lone pair of electrons more available to accept a proton, thereby increasing the basicity (raising the pKa) of the aniline.
Chloro (-Cl) Group: The chloro group is an electron-withdrawing group through induction due to its high electronegativity. This effect decreases the electron density on the nitrogen atom, making it less basic (lowering the pKa).[12]
In 3-Chloro-4,5-dimethoxyaniline, the two electron-donating methoxy groups are expected to increase the basicity relative to aniline. However, the electron-withdrawing chloro group will counteract this effect. The predicted pKa values in the range of 3.85-4.14 suggest that the electron-withdrawing effect of the chlorine atom has a significant impact, making the compound less basic than aniline.
Experimental Determination of pKa and logP
To obtain definitive values for these critical parameters, experimental determination is essential. The following sections provide detailed, field-proven protocols for measuring the pKa and logP of 3-Chloro-4,5-dimethoxyaniline.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[13] The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[6][11][12]
Methodology:
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
Sample Preparation: Accurately weigh and dissolve a sample of 3-Chloro-4,5-dimethoxyaniline in a suitable solvent (e.g., methanol or a co-solvent system if aqueous solubility is low) and then dilute with deionized water to a final concentration of approximately 1-10 mM.
Titration Setup: Place the sample solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for logP Determination via the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[10] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Methodology:
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.
Sample Preparation: Prepare a stock solution of 3-Chloro-4,5-dimethoxyaniline in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.
Equilibration: Shake the vessel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.
Quantification: Carefully separate the two phases and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Computational Approaches to pKa and logP Prediction
In modern drug discovery, computational tools are indispensable for predicting physicochemical properties, allowing for the rapid screening of large virtual libraries of compounds.[14]
pKa Prediction Methods
Computational pKa prediction can be broadly categorized into two approaches:
Empirical Methods: These methods, employed by software like ACD/pKa and ChemAxon's pKa predictor, are based on large databases of experimentally measured pKa values.[15][16][17] They use algorithms that recognize functional groups and apply corrections based on the electronic effects of substituents, often using Hammett-type equations.[16] These methods are generally fast and accurate for compounds that are well-represented in the training database.
Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the energy difference between the protonated and deprotonated states of a molecule.[14] While computationally more intensive, QM methods can be more accurate for novel chemical scaffolds that are not present in the training sets of empirical models.
logP Prediction Methods
Similarly, logP prediction methods can be divided into two main classes:
Fragment-Based Methods: These methods, such as those used by Molinspiration and ALOGPS, calculate logP by summing the contributions of individual atoms or molecular fragments.[6][10][18] Correction factors are often applied to account for intramolecular interactions. These methods are very fast and widely used.
Whole-Molecule Methods: These approaches consider the properties of the entire molecule, such as its surface area and polarity, to predict logP.
The reliability of any prediction is highly dependent on the algorithm used and the similarity of the query molecule to the compounds in the software's training set.[6][16] Therefore, it is often advisable to consult multiple prediction tools to obtain a consensus value.
Conclusion
The pKa and logP are foundational physicochemical properties that profoundly influence the drug-like characteristics of a molecule. For 3-Chloro-4,5-dimethoxyaniline, computational predictions place its pKa in the range of 3.85-4.14 and its logP around 2.15-2.25. These values suggest a weakly basic compound with moderate lipophilicity. While these in silico predictions provide valuable guidance for initial drug design efforts, they must be confirmed by rigorous experimental determination using standardized protocols such as potentiometric titration and the shake-flask method. A thorough understanding and, where necessary, optimization of these parameters will be critical for the successful development of any drug candidate based on this scaffold.
References
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
Yalçın, S. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
BenchChem. (2025).
Williams, R. (2022).
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem. Retrieved from [Link]
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
ACD/Labs. (2025).
ChemicalBook. (2026). 3-Chloro-4-methoxyaniline.
Rowan. (2025). How to Predict pKa.
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS is a free on-line program to predict lipophilicity and aqueous solubility of chemical compounds.
Poda, G. I., & Tetko, I. V. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of Medicinal Chemistry, 47(23), 5601-5604.
Molinspiration. (n.d.).
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
Royal Society of Chemistry. (n.d.).
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Journal of Physical Chemistry A, 102(21), 3762-3772.
Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-methoxyaniline.
U.S. Environmental Protection Agency. (2025). 3-Chloro-4-methylaniline Properties.
Application Notes and Protocols for the Synthesis of 3-Chloro-4,5-dimethoxyaniline via Reduction of its Nitro Precursor
Introduction 3-Chloro-4,5-dimethoxyaniline is a key substituted aniline intermediate, valuable in the synthesis of various high-value chemical entities, particularly in the development of pharmaceutical agents and functi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Chloro-4,5-dimethoxyaniline is a key substituted aniline intermediate, valuable in the synthesis of various high-value chemical entities, particularly in the development of pharmaceutical agents and functional materials. Its structural complexity, featuring a chlorinated and dimethoxylated phenyl ring, makes it an attractive building block for creating molecules with specific steric and electronic properties.
The most direct and common synthetic route to this aniline is the reduction of its corresponding nitroaromatic precursor, 1-chloro-2,3-dimethoxy-5-nitrobenzene. The transformation of an aromatic nitro group to an amine is a fundamental and robust reaction in organic synthesis.[1] However, the choice of reduction methodology is critical to ensure high yield, purity, and chemoselectivity, especially in the presence of a sensitive chloro-substituent.
This technical guide provides an in-depth analysis and detailed, field-proven protocols for two primary methods for this reduction: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a classical Metal-Acid Reduction using Tin(II) Chloride. The document is designed for researchers, chemists, and process development professionals, offering insights into the causality behind experimental choices, self-validating protocols, and essential safety considerations.
Critical Safety & Handling of Nitroaromatic Compounds
Before commencing any experimental work, it is imperative to recognize the inherent hazards associated with nitroaromatic compounds and high-energy reduction reactions.
Toxicity: Aromatic nitro compounds are a class of chemicals recognized for their potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing damage to organs through repeated or prolonged exposure.[2]
Thermal Instability: Nitro compounds are energetic materials. While the precursor discussed here is not an explosive, contamination or heating under confinement can significantly lower its thermal stability.[3]
Reaction Hazards: The reduction of a nitro group is a highly exothermic process.[4] Uncontrolled reactions can lead to a dangerous increase in temperature and pressure (thermal runaway), particularly at scale. Catalytic hydrogenations involve flammable hydrogen gas under pressure, posing a significant fire and explosion risk if not handled in appropriate equipment.[4]
Mandatory Safety Protocols:
Ventilation: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, is required at all times.
Incompatible Materials: Keep nitro compounds away from strong bases, strong reducing agents, and strong oxidizing agents to prevent vigorous or explosive reactions.[5]
Spill Management: In case of a spill, use a non-combustible absorbent material like sand or vermiculite for containment. Eliminate all ignition sources immediately.[5]
Waste Disposal: All nitro compound waste is considered hazardous and must be disposed of according to institutional and local regulatory guidelines.[5]
Reaction Overview: From Nitro to Amine
The conversion of a nitro group to a primary amine is a six-electron reduction. The process is understood to proceed through several intermediate species, including nitroso and hydroxylamine functionalities.[4][6] The overall transformation for the synthesis of 3-Chloro-4,5-dimethoxyaniline is shown below.
Caption: General scheme for the reduction of the nitro precursor.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method for nitro reductions due to its high efficiency and clean reaction profile, which simplifies product purification as the by-product is water.[7] The reaction involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon.[4]
Causality & Expertise:
Catalyst Choice: 10% Pd/C is a highly active and effective catalyst for this transformation. However, a key consideration with chloroaromatics is the risk of hydrodechlorination (replacement of -Cl with -H). This side reaction is often minimized by using milder conditions (lower pressure, ambient temperature) and careful reaction monitoring. For substrates particularly prone to dehalogenation, Raney Nickel can be a suitable alternative.[7]
Solvent System: Ethanol or Methanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.
Safety Interlock: The use of a dedicated high-pressure reactor (autoclave) is non-negotiable. These systems are designed to handle flammable gases under pressure and are equipped with essential safety features like pressure relief valves and controlled stirring and heating.[4] The initial purging with an inert gas (Nitrogen or Argon) is a critical step to remove all oxygen from the system, preventing the formation of an explosive H₂/O₂ mixture.[4]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Pd/C catalyzed hydrogenation.
Detailed Protocol: Catalytic Hydrogenation
Reactor Charging: To a suitable high-pressure hydrogenation vessel, add 1-chloro-2,3-dimethoxy-5-nitrobenzene (1.0 eq). Add a magnetic stir bar, followed by the solvent (Ethanol, ~15-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (typically 1-5 mol% Pd relative to the substrate).
System Purge: Securely seal the reactor. Purge the system by pressurizing with an inert gas (Nitrogen) to ~100 psi, then carefully venting. Repeat this cycle 3-5 times to ensure the complete removal of atmospheric oxygen.[4]
Hydrogenation: After the final Nitrogen purge, vent the system and introduce hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 50-100 psi).
Reaction: Begin vigorous stirring to ensure the substrate, hydrogen, and catalyst are in intimate contact. The reaction is typically run at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure from the supply cylinder. The reaction is complete when hydrogen uptake ceases.
Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor 3-5 times with Nitrogen.
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake immediately with water.
Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 3-chloro-4,5-dimethoxyaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if necessary.[4]
Data Summary: Catalytic Hydrogenation
Parameter
Typical Value / Range
Rationale / Comment
Substrate Scale
1-10 g
Protocol suitable for lab-scale synthesis.
Solvent
Ethanol, Methanol
Excellent solubility for substrate and product.
Catalyst Loading
1-5 mol% (Pd)
Higher loading may increase rate but also hydrodechlorination risk.
H₂ Pressure
50 - 100 psi
Sufficient for efficient reduction at room temperature.
Temperature
20-25 °C (RT)
Minimizes risk of side reactions like hydrodechlorination.
Reaction Time
2 - 8 hours
Monitor by H₂ uptake or TLC/LC-MS analysis.
Typical Yield
>90%
Generally a high-yielding reaction.
Method 2: Metal-Acid Reduction with Tin(II) Chloride (SnCl₂)
Reduction using a metal in acidic media is a classic, reliable, and scalable method that does not require specialized high-pressure equipment.[8] Tin(II) chloride (stannous chloride) in an acidic medium is a particularly mild and effective reagent for the chemoselective reduction of aromatic nitro groups to anilines.[7][9]
Causality & Expertise:
Reagent Choice: SnCl₂·2H₂O is an inexpensive, stable, and easy-to-handle solid. It acts as the reducing agent, providing the electrons needed for the transformation.[6] The reaction is typically carried out in a protic solvent like ethanol, with concentrated hydrochloric acid used to facilitate the reaction and maintain a low pH.
Stoichiometry: A significant molar excess of SnCl₂ is required, as the tin is consumed stoichiometrically during the reaction. Typically, 3-5 equivalents are used to drive the reaction to completion.
Work-up Logic: The initial product exists as a complex with tin salts. The critical work-up step involves basifying the acidic reaction mixture, typically with aqueous NaOH or KOH. This accomplishes two things: it neutralizes the excess acid and precipitates the tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄), allowing the free aniline product to be extracted into an organic solvent. Incomplete basification will result in poor recovery of the product.
Experimental Workflow: SnCl₂ Reduction
Caption: Workflow for Tin(II) Chloride reduction.
Detailed Protocol: SnCl₂ Reduction
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-chloro-2,3-dimethoxy-5-nitrobenzene (1.0 eq) in ethanol (~20 mL per gram of substrate).
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in one portion. Carefully and slowly add concentrated hydrochloric acid (~8.0 eq) to the mixture. An exotherm may be observed.
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
Work-up - Quench & Basify: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and a sufficient amount of concentrated aqueous sodium hydroxide (e.g., 50% w/v) to neutralize the acid and precipitate all tin salts. Slowly and with vigorous stirring, pour the reaction mixture into the ice/NaOH mixture. Caution: This is a highly exothermic neutralization. Continue adding NaOH solution until the mixture is strongly basic (pH > 10, check with pH paper), and a thick white precipitate of tin hydroxides forms.
Extraction: Transfer the basic slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the initial reaction).
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline.
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-chloro-4,5-dimethoxyaniline.
Activates the reducing agent and protonates intermediates.
Temperature
70-80 °C (Reflux)
Provides sufficient energy to drive the reaction.
Reaction Time
2 - 6 hours
Monitor by TLC/LC-MS for completion.
Typical Yield
75-90%
Good to excellent yields, dependent on work-up efficiency.
Product Characterization
Confirmation of the final product's identity and purity is essential. The following data, based on structurally similar compounds and spectroscopic principles, can be used as a reference for the characterization of 3-chloro-4,5-dimethoxyaniline.[10][11][12]
Expected M⁺ peak at m/z corresponding to the molecular formula C₈H₁₀ClNO₂. Isotope pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be visible.
Ensure high purity of substrate and solvent. Use fresh catalyst. Run reaction at lower H₂ pressure and/or temperature to minimize dechlorination.
Low Yield (SnCl₂ Reduction)
Incomplete basification during work-up; Insufficient SnCl₂.
Ensure pH is strongly basic (>10) during work-up to free the aniline. Use a larger excess of SnCl₂.
Product is Dark/Discolored
Air oxidation of the aniline product.
Work-up and purification steps should be performed promptly. Store the final product under an inert atmosphere (N₂ or Ar) and protect from light.
Conclusion
The reduction of 1-chloro-2,3-dimethoxy-5-nitrobenzene to 3-chloro-4,5-dimethoxyaniline is a critical transformation for accessing this valuable synthetic intermediate. Both catalytic hydrogenation with Pd/C and metal-acid reduction with SnCl₂ are highly effective methods. Catalytic hydrogenation offers a cleaner reaction profile and higher yields but requires specialized pressure equipment and carries a risk of hydrodechlorination. The SnCl₂ method is experimentally simpler for a standard laboratory setup and avoids dehalogenation, but it requires a more involved, extractive work-up to remove stoichiometric tin by-products. The choice of method will ultimately depend on the available equipment, scale of the reaction, and the specific purity requirements of the target application.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds - Benchchem.
Nitro Reduction - Common Conditions, Organic Chemistry Portal.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC, National Center for Biotechnology Information.
Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds - Benchchem.
Tin(II) chloride - Wikipedia.
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety.
Nitro Reduction - SnCl2 - Common Organic Chemistry.
Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst, ACS Publications.
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex | Journal of the American Chemical Society - ACS Publications.
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines, Master Organic Chemistry.
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace.
(PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives, ResearchGate.
A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives - Benchchem.
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC, National Center for Biotechnology Information.
Buchwald-Hartwig coupling conditions for 3-Chloro-4,5-dimethoxyaniline
An In-Depth Technical Guide to Buchwald-Hartwig Coupling of 3-Chloro-4,5-dimethoxyaniline[1] Abstract This application note provides a rigorous, field-validated protocol for the palladium-catalyzed C–N cross-coupling of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Buchwald-Hartwig Coupling of 3-Chloro-4,5-dimethoxyaniline[1]
Abstract
This application note provides a rigorous, field-validated protocol for the palladium-catalyzed C–N cross-coupling of 3-Chloro-4,5-dimethoxyaniline . This specific aniline scaffold presents a unique chemoselective challenge: it contains a highly nucleophilic primary amine alongside a potentially reactive aryl chloride handle. Successful coupling requires conditions that exclusively activate the external electrophile (Ar-X) while preserving the intrinsic 3-chloro substituent for downstream orthogonal functionalization.[1] This guide outlines mechanistic logic, optimized catalytic systems, and a self-validating experimental workflow.
Part 1: Introduction & Mechanistic Strategy
1.1 The Substrate Profile
3-Chloro-4,5-dimethoxyaniline is a high-value building block, particularly in the synthesis of FGFR inhibitors and kinase-targeted heterocycles.[1]
Electronic Environment: The 4,5-dimethoxy motif renders the arene electron-rich, increasing the nucleophilicity of the amine.[1] This facilitates oxidative addition into the palladium center but also makes the substrate prone to oxidation if air-free technique is poor.[1]
The Chemoselectivity Paradox: The molecule is both a nucleophile (–NH₂) and a latent electrophile (–Cl).
Target Reaction: Coupling the –NH₂ with an external Aryl Bromide/Iodide.
Competing Side Reaction: Self-coupling (oligomerization) where the –NH₂ of one molecule reacts with the –Cl of another.[1]
1.2 The "Self-Validating" Mechanistic Control
To ensure the reaction proceeds only at the amine, we exploit the Rate of Oxidative Addition (
) .
The 3-chloro group on the aniline is electron-rich (deactivated).[1] By selecting an electrophile with a weaker bond (Ar-Br or Ar-I) and a catalyst system tuned for that bond, we mathematically preclude the involvement of the intrinsic chloride.[1]
Part 2: Visualization of Signaling & Logic
The following diagram illustrates the chemoselectivity decision matrix and the catalytic cycle logic required to prevent side reactions.
Caption: Chemoselectivity logic flow. Pathway A is enforced by using Ar-Br electrophiles and ligands (e.g., BINAP) that are slow to insert into electron-rich Ar-Cl bonds.[1]
Part 3: Experimental Protocols
Protocol A: Standard Coupling to Aryl Bromides (The "Gold Standard")
Best for: Routine synthesis, high chemoselectivity, scalable.
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
Solids Addition: Charge the vial with the Aniline (1.0 eq), Aryl Bromide (1.1 eq),
(2.0 eq), and the Pd-Ligand system.
Pro-Tip: Pre-complexing the catalyst (stirring Pd and Ligand in a small volume of solvent for 5 mins) increases active species concentration.
Degassing: Add the solvent (0.2 M concentration relative to aniline). Sparge with inert gas for 5–10 minutes. Oxygen is the enemy of electron-rich anilines (formation of "aniline black" impurities).[1]
Reaction: Seal the vessel and heat to 80–100°C .
Checkpoint: Monitor by LCMS at 2 hours. Look for the disappearance of the aniline (M+H = 188/190).
Self-Validation: If you see a mass corresponding to 2 x Aniline - HCl, your temperature is too high or the ligand is too active (inserting into the aniline's Cl). Lower temp to 80°C.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling to Heteroaryl Chlorides (The "Challenging" Case)
Best for: Drug discovery scaffolds (e.g., Pyrimidines, Pyridines) where Ar-Br is unavailable.
The Challenge: You are coupling an Amine (with a Cl on it) to an external Chloride.
The Solution: Use a "G3" Precatalyst and a strong ligand (BrettPhos) that differentiates based on electronics. The external Heteroaryl-Cl is electron-deficient (activated); the Aniline-Cl is electron-rich (deactivated).[1]
Re-purify the aniline (it should be white/tan, not dark brown). Use strictly anhydrous/degassed solvent.
Dimer Formation (Mass = ~340)
Self-coupling (Aniline + Aniline).
The catalyst is activating the Aniline-Cl.[1] Switch Ligand: Move from alkyl-phosphines (active) to BINAP or DPEphos (less active toward Cl). Lower Temp.
De-chlorination (Product - 35 mass)
Hydrodehalogenation.
Change base from NaOtBu to or . Avoid alcoholic solvents if possible.
Part 5: Orthogonal Functionalization (The "After" Step)
Once the Buchwald coupling is complete, the 3-Chloro group remains.[1] This is a "handle" for a second reaction.
Suzuki Coupling: The coupled product can now be reacted with an Aryl Boronic Acid using SPhos Pd G3 at 100°C. SPhos is bulky and electron-rich enough to activate this deactivated chloride after the amine is tied up.[1]
Why this order? You cannot do the Suzuki first because the free amine would poison the catalyst or participate in side reactions.
References
Mechanistic Foundations of C-N Coupling
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and simplified procedures." Journal of the American Chemical Society.[2]
Ligand Selection for Anilines (XPhos/BrettPhos)
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
FGFR Inhibitor Synthesis (Application of the Scaffold)
Li, X., et al. (2018). "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Chemoselectivity in Chloro-Anilines
Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.
Precatalyst Technology (G3/G4 Systems)
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science.
Application Notes and Protocols for Amide Coupling Reactions Using 3-Chloro-4,5-dimethoxyaniline
Introduction: The Strategic Importance of 3-Chloro-4,5-dimethoxyaniline in Medicinal Chemistry 3-Chloro-4,5-dimethoxyaniline is a key building block in contemporary drug discovery and medicinal chemistry. Its substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Chloro-4,5-dimethoxyaniline in Medicinal Chemistry
3-Chloro-4,5-dimethoxyaniline is a key building block in contemporary drug discovery and medicinal chemistry. Its substituted phenyl ring is a prevalent motif in a variety of biologically active molecules. The presence of the electron-withdrawing chloro group and electron-donating dimethoxy groups creates a unique electronic environment that influences its reactivity and the properties of the resulting amide products. Amide coupling reactions involving this aniline are fundamental transformations for generating libraries of compounds for screening and for the synthesis of targeted therapeutics. However, the reduced nucleophilicity of the aniline nitrogen, a consequence of the electron-withdrawing nature of the aromatic substituents, can render these coupling reactions sluggish and challenging.[1][2]
This comprehensive guide provides detailed protocols and in-depth scientific rationale for conducting successful amide coupling reactions with 3-Chloro-4,5-dimethoxyaniline. We will explore two robust and widely adopted protocols, one utilizing a carbodiimide-based approach with additives, and the other employing a modern uronium salt-based coupling reagent. The causality behind experimental choices, troubleshooting strategies, and safety considerations will be discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Understanding the Challenge: The Reduced Nucleophilicity of 3-Chloro-4,5-dimethoxyaniline
The primary obstacle in the acylation of 3-Chloro-4,5-dimethoxyaniline is the diminished nucleophilic character of the amine. The chlorine atom exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom. While the methoxy groups are electron-donating through resonance, their effect is not always sufficient to overcome the deactivating influence of the halogen, especially when combined with the delocalization of the nitrogen's lone pair into the aromatic system. This reduced nucleophilicity means that standard amide coupling conditions may result in low yields, slow reaction times, or even complete failure of the reaction.[1] Therefore, the choice of coupling reagents and reaction conditions is critical for activating the carboxylic acid component effectively and facilitating the nucleophilic attack by the aniline.
Protocol 1: EDC/HOBt Mediated Amide Coupling with DMAP as a Catalyst
This protocol is a well-established and cost-effective method for the coupling of electron-deficient anilines. It relies on the in-situ activation of a carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). The addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is often crucial for driving the reaction to completion with challenging amines.[1]
Mechanism of Action
The reaction proceeds through a multi-step mechanism. First, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an HOBt-ester, which is more stable than the O-acylisourea and less prone to side reactions such as racemization. DMAP acts as an acyl transfer agent, reacting with the HOBt-ester to form a highly reactive acyl-pyridinium species. This species is then readily attacked by the weakly nucleophilic 3-Chloro-4,5-dimethoxyaniline to form the desired amide bond, regenerating DMAP in the process.[1]
Caption: Mechanism of EDC/HOBt/DMAP mediated amide coupling.
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 3-Chloro-4,5-dimethoxyaniline (1.0 eq).
Dissolve the starting materials in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
Add HOBt (0.1 eq) and DMAP (1.0 eq) to the solution and stir for 5-10 minutes at room temperature.
Add EDC·HCl (1.0 eq) portion-wise to the stirred solution. An exotherm may be observed.
Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent such as ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Stoichiometry
Carboxylic Acid
1.0 eq
Limiting reagent.
3-Chloro-4,5-dimethoxyaniline
1.0 - 1.2 eq
A slight excess can help drive the reaction to completion.
EDC·HCl
1.0 - 1.5 eq
An excess ensures complete activation of the carboxylic acid.
HOBt
0.1 eq
Catalytic amount is sufficient to suppress side reactions.
DMAP
1.0 eq
A stoichiometric amount is often required for sluggish couplings.[1]
Solvent
MeCN, DCM, DMF
Aprotic solvents are necessary to avoid reaction with the activated intermediates.
Temperature
Room Temperature (20-25 °C)
Generally sufficient; gentle heating (40-60 °C) may be required for very unreactive partners.
Reaction Time
12 - 24 hours
Electron-deficient anilines often require longer reaction times.
Protocol 2: HATU Mediated Amide Coupling
For particularly challenging amide couplings, or when faster reaction times and higher yields are desired, uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are an excellent choice.[3][4] HATU is a more potent activating agent than EDC and often provides superior results with electron-deficient amines.[1]
Mechanism of Action
HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA) to generate a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the amine to form the amide bond. The HOAt (1-hydroxy-7-azabenzotriazole) byproduct is a superior leaving group compared to HOBt, which contributes to the high reactivity of HATU.[5]
Caption: Simplified mechanism of HATU-mediated amide coupling.
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
Add HATU (1.0-1.5 eq) and DIPEA (2.0-5.0 eq) to the solution.
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
Add 3-Chloro-4,5-dimethoxyaniline (1.0-1.2 eq) to the reaction mixture.
Continue stirring at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Stoichiometry
Carboxylic Acid
1.0 eq
Limiting reagent.
3-Chloro-4,5-dimethoxyaniline
1.0 - 1.2 eq
A slight excess can improve yield.
HATU
1.0 - 1.5 eq
Ensures efficient activation.
DIPEA
2.0 - 5.0 eq
A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction. An excess is often used.[1]
Solvent
DMF, DCM, MeCN, THF
Polar aprotic solvents are generally preferred.[5]
Temperature
0 °C to Room Temperature
Starting at a lower temperature can help control any initial exotherm.
Reaction Time
1 - 18 hours
HATU generally provides faster conversions than carbodiimide methods.[5]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Yield
Insufficient activation of the carboxylic acid.
Switch to a more potent coupling reagent like HATU. Ensure all reagents are anhydrous.
Low nucleophilicity of the aniline.
Increase reaction temperature (e.g., to 40-60 °C). Increase reaction time.
Side Product Formation
Rearrangement of the O-acylisourea intermediate (with EDC).
Ensure HOBt is used. The EDC/DMAP/HOBt protocol is designed to minimize this.[1]
Reaction of the amine with the coupling reagent (e.g., HATU).
Pre-activate the carboxylic acid with HATU and base before adding the aniline.
Difficult Purification
Water-soluble byproducts (e.g., from EDC or HATU).
Perform an aqueous workup as described in the protocols.
Unreacted starting materials.
Use a slight excess of one of the coupling partners to drive the reaction to completion and simplify purification. Optimize stoichiometry.
Safety Precautions
General Handling: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[4]
Coupling Reagents: Carbodiimides (EDC) and uronium salts (HATU) are potential sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.[4]
Additives: HOBt can be explosive in its anhydrous form and should be handled with caution.
Solvents and Bases: Anhydrous solvents are often flammable. Organic bases like DIPEA are corrosive and should be handled with care.
Conclusion
The successful amide coupling of 3-Chloro-4,5-dimethoxyaniline is readily achievable with careful selection of reagents and optimization of reaction conditions. For routine couplings, the EDC/HOBt/DMAP protocol offers a reliable and cost-effective solution. For more challenging substrates or when higher efficiency is paramount, HATU is a superior choice. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently synthesize a wide range of amide derivatives incorporating the valuable 3-Chloro-4,5-dimethoxyaniline scaffold, thereby advancing their research and development programs.
Preparation of 3-Chloro-4,5-dimethoxyaniline Hydrochloride: An In-depth Technical Guide
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Chloro-4,5-dimethoxyaniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research....
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Chloro-4,5-dimethoxyaniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step.
Introduction
3-Chloro-4,5-dimethoxyaniline hydrochloride is a substituted aniline derivative with potential applications as a building block in the synthesis of a variety of complex organic molecules. The presence of the chloro and dimethoxy substituents on the aniline ring provides specific steric and electronic properties that can be exploited in the design of novel compounds with desired biological or material properties. This guide outlines a robust, multi-step synthesis starting from the readily available 3,4,5-trimethoxyaniline.
Synthetic Strategy Overview
The proposed synthetic route involves a three-step sequence starting from 3,4,5-trimethoxyaniline:
N-Acetylation: Protection of the highly activating amino group as an acetamide to control the regioselectivity of the subsequent chlorination reaction.
Regioselective Chlorination: Introduction of a chlorine atom at the C-3 position of the aromatic ring.
Deprotection and Hydrochloride Salt Formation: Removal of the acetyl protecting group and conversion of the resulting free aniline to its hydrochloride salt to improve stability and handling.
Figure 1: Proposed synthetic workflow for 3-Chloro-4,5-dimethoxyaniline hydrochloride.
PART 1: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide (Amine Protection)
Rationale: The amino group of aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective chlorination at the desired meta-position relative to the original amino group, its activating effect must be attenuated. Acetylation converts the amino group into a less activating acetamido group, which is still ortho-, para-directing, but the steric bulk of the acetyl group can influence the regioselectivity of the subsequent chlorination step.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
3,4,5-Trimethoxyaniline
183.21
10.0 g
54.6
Acetic Anhydride
102.09
6.2 mL (6.7 g)
65.5
Pyridine
79.10
20 mL
-
| Deionized Water | 18.02 | 200 mL | - |
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (54.6 mmol) of 3,4,5-trimethoxyaniline in 20 mL of pyridine.
Cool the solution to 0 °C in an ice bath.
Slowly add 6.2 mL (65.5 mmol) of acetic anhydride dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
Collect the resulting white precipitate by vacuum filtration.
Wash the precipitate with cold deionized water (3 x 50 mL).
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Outcome: A white to off-white crystalline solid. The expected yield is typically high for this type of reaction.
Protocol 2: Synthesis of N-(3-chloro-4,5-dimethoxyphenyl)acetamide (Regioselective Chlorination)
Rationale: The chlorination of the N-acetylated intermediate is the critical step for achieving the desired regiochemistry. The acetamido group and the three methoxy groups are all ortho-, para-directing. However, the position meta to the powerful acetamido directing group and ortho to two methoxy groups (C-3) is sterically accessible and electronically activated. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this reaction. This proposed method is based on established procedures for the chlorination of activated aromatic systems and may require optimization for this specific substrate.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
N-(3,4,5-trimethoxyphenyl)acetamide
225.24
10.0 g
44.4
N-Chlorosuccinimide (NCS)
133.53
6.5 g
48.8
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
In a 250 mL round-bottom flask protected from light, dissolve 10.0 g (44.4 mmol) of N-(3,4,5-trimethoxyphenyl)acetamide in 100 mL of acetonitrile.
Add 6.5 g (48.8 mmol) of N-chlorosuccinimide to the solution in one portion.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in 100 mL of ethyl acetate and wash with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted NCS, followed by water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(3-chloro-4,5-dimethoxyphenyl)acetamide.
Expected Outcome: A white to off-white solid. The yield will depend on the success of the regioselective chlorination.
Protocol 3: Synthesis of 3-Chloro-4,5-dimethoxyaniline hydrochloride (Deprotection and Salt Formation)
Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free aniline, followed by its conversion to the hydrochloride salt. Acidic hydrolysis is a standard method for the deprotection of acetanilides. The resulting free aniline is then treated with hydrochloric acid to form the stable and more easily handled hydrochloride salt.
Figure 2: Workflow for the purification and analysis of the final product.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
N-(3-chloro-4,5-dimethoxyphenyl)acetamide
259.69
10.0 g
38.5
Concentrated Hydrochloric Acid (~37%)
36.46
50 mL
-
Ethanol
46.07
100 mL
-
Sodium Hydroxide (pellets)
40.00
As needed
-
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
In a 250 mL round-bottom flask, suspend 10.0 g (38.5 mmol) of N-(3-chloro-4,5-dimethoxyphenyl)acetamide in 100 mL of ethanol.
Add 50 mL of concentrated hydrochloric acid to the suspension.
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully neutralize the acidic solution by the slow addition of solid sodium hydroxide or a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. Caution: This is an exothermic reaction.
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter the solution and bubble dry hydrogen chloride gas through the ethereal solution until no further precipitation is observed. Alternatively, add a saturated solution of HCl in ethanol or diethyl ether dropwise.
Collect the precipitated hydrochloride salt by vacuum filtration.
Wash the solid with a small amount of cold diethyl ether.
Dry the product in a vacuum desiccator to yield 3-Chloro-4,5-dimethoxyaniline hydrochloride.
Expected Outcome: A white to pale-colored crystalline solid.
| Melting Point | Expected to be a high-melting solid, typical for an aniline hydrochloride salt. |
PART 3: Safety and Handling
General Precautions:
This synthesis should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1]
Aniline derivatives are toxic and can be absorbed through the skin. Avoid direct contact.[1]
Concentrated acids and bases are corrosive and should be handled with extreme care.
Specific Hazards:
Acetic Anhydride: Corrosive and a lachrymator.
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.
N-Chlorosuccinimide (NCS): An oxidizing agent and an irritant.
Hydrogen Chloride (gas or concentrated solution): Highly corrosive and toxic upon inhalation.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste and chlorinated waste should be collected in separate, appropriately labeled containers.
3-Chloro-4,5-dimethoxyaniline in FGFR inhibitor synthesis
Application Notes & Protocols Topic: The Strategic Application of 3-Chloro-4,5-dimethoxyaniline in the Synthesis of Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitors Audience: Researchers, Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: The Strategic Application of 3-Chloro-4,5-dimethoxyaniline in the Synthesis of Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Dysregulated FGFR Signaling in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] In healthy adult tissues, their signaling is tightly controlled. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of malignancies, including lung, breast, and bladder cancers.[2][3][4] This makes the FGFR family a compelling target for cancer therapy.[5][6] Small-molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with dozens approved by the FDA for treating various cancers.[7][8]
This guide focuses on the practical application of 3-chloro-4,5-dimethoxyaniline , a key substituted aniline building block, in the rational design and synthesis of next-generation FGFR inhibitors. We will explore the underlying scientific principles, provide detailed, field-tested synthetic protocols, and discuss the critical quality control measures necessary for advancing these compounds in the drug discovery pipeline.
The FGFR Signaling Pathway: A Validated Therapeutic Target
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR initiates receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2] This event triggers the recruitment of adaptor proteins and the activation of major downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[2] Dysregulation of this axis leads to uncontrolled cell growth, angiogenesis, and resistance to other therapies, making its inhibition a validated strategy in oncology.[1][5]
Figure 1: Simplified FGFR Signaling Cascade.
3-Chloro-4,5-dimethoxyaniline: A Privileged Scaffold for Kinase Inhibition
The design of selective kinase inhibitors often relies on identifying molecular scaffolds that can effectively occupy the ATP-binding pocket of the target kinase. The 3,5-dimethoxyphenyl group has been identified as a privileged fragment for targeting a hydrophobic pocket within the FGFR kinase domain.[9] The strategic placement of substituents on this core aniline allows for the fine-tuning of physicochemical properties and target engagement.
Causality Behind the Choice of this Building Block:
Hydrophobic Pocket Occupancy: The two methoxy groups at the 3- and 5-positions (or 4- and 5-positions in our subject molecule) are crucial for anchoring the inhibitor within a key hydrophobic region of the FGFR binding site, contributing significantly to binding affinity.[9]
Electronic Modulation: The chlorine atom is an electron-withdrawing group. Its introduction onto the aniline ring modifies the pKa of the amine and the overall electron density of the molecule. This can influence hydrogen bonding interactions with the kinase hinge region and improve metabolic stability.[10]
Vector for Synthesis: The primary amine group serves as a versatile chemical handle for constructing the larger inhibitor scaffold, typically through amide bond formation or nucleophilic substitution reactions to build heterocyclic cores like pyrimidines or quinazolines.[11][12][13]
Synthetic Strategy: Building a Benzamide-Based FGFR Inhibitor
To illustrate the application of 3-chloro-4,5-dimethoxyaniline, we present a representative two-step synthesis of a novel benzamide-based FGFR inhibitor. This strategy is adapted from established methodologies for generating potent kinase inhibitors and highlights the key transformations involved.[9][14] The workflow involves an initial amide coupling followed by a nucleophilic aromatic substitution (SNAr) to introduce a solubilizing group and modulate biological activity.
Figure 2: General Synthetic Workflow.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of N-(3-chloro-4,5-dimethoxyphenyl)-4-fluoro-3-nitrobenzamide (Intermediate 1)
This protocol details the formation of the core benzamide structure through the coupling of 3-chloro-4,5-dimethoxyaniline with an activated acyl chloride.
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Equivalents
Amount Used
3-Chloro-4,5-dimethoxyaniline
64318-63-8
187.62
1.0
1.88 g (10.0 mmol)
4-Fluoro-3-nitrobenzoyl chloride
350-50-5
203.55
1.05
2.14 g (10.5 mmol)
Pyridine
110-86-1
79.10
1.5
1.19 g (15.0 mmol)
Dichloromethane (DCM), anhydrous
75-09-2
84.93
-
100 mL
Step-by-Step Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-chloro-4,5-dimethoxyaniline (1.88 g, 10.0 mmol).
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice bath.
Base Addition: Slowly add pyridine (1.19 g, 15.0 mmol) to the cooled solution via syringe.
Acyl Chloride Addition: In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (2.14 g, 10.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
In-Process Control (TLC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude solid is purified by recrystallization from ethanol to yield the pure product as a pale yellow solid.
Protocol 4.2: Synthesis of N-(3-chloro-4,5-dimethoxyphenyl)-3-nitro-4-(piperazin-1-yl)benzamide (Final Product)
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the activated fluorine atom on the benzamide is displaced by a piperazine derivative.
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Equivalents
Amount Used
Intermediate 1
N/A
354.71
1.0
3.55 g (10.0 mmol)
Boc-piperazine
57260-71-6
186.25
1.2
2.24 g (12.0 mmol)
N,N-Diisopropylethylamine (DIPEA)
7087-68-5
129.24
2.0
2.59 g (20.0 mmol)
N-Methyl-2-pyrrolidone (NMP), anhydrous
872-50-4
99.13
-
50 mL
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate 1 (3.55 g, 10.0 mmol) and Boc-piperazine (2.24 g, 12.0 mmol) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
Base Addition: Add DIPEA (2.59 g, 20.0 mmol) to the mixture.
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours.
In-Process Control (TLC/LC-MS): Monitor the reaction for the disappearance of Intermediate 1. LC-MS is the preferred method to confirm the formation of the desired product mass.
Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of cold water with vigorous stirring. A precipitate will form.
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.
Deprotection (if necessary): The Boc-protecting group can be removed under standard acidic conditions (e.g., Trifluoroacetic acid in DCM or HCl in Dioxane) if the free piperazine is desired for further modification or as the final active compound.
Purification: The final compound is purified by flash column chromatography on silica gel to achieve high purity.
Protocol 4.3: Final Compound Characterization & Quality Control
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.
Analysis Method
Parameter
Specification
¹H NMR
Chemical Shift (δ)
Peaks corresponding to aromatic, methoxy, and piperazine protons should be present and correctly integrated.
Mass Spec (ESI+)
m/z
[M+H]⁺ peak should match the calculated exact mass of the target molecule.
HPLC Purity
Area % at 254 nm
≥ 98.0%
Appearance
Physical State/Color
Off-white to pale yellow solid.
Safety and Handling Precautions
Working with substituted anilines and reactive intermediates requires strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Key Reagent Hazards:
Chemical Name
Key Hazards
Recommended PPE
3-Chloro-4,5-dimethoxyaniline
Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing cancer.[15]
Causes severe skin burns and eye damage. Reacts with water.
Gloves, face shield, lab coat. Handle under anhydrous conditions.
Pyridine
Flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled.
Flame-retardant lab coat, gloves, goggles.
NMP
May damage fertility or the unborn child. Causes skin and eye irritation.
Chemical-resistant gloves, goggles, lab coat.
Always consult the full Safety Data Sheet (SDS) for each reagent before use.[15][16][17][18][19]
Conclusion
3-Chloro-4,5-dimethoxyaniline represents a highly valuable and strategically important building block for the synthesis of novel FGFR inhibitors. Its unique electronic and steric properties, combined with its synthetic versatility, allow for the creation of potent and selective drug candidates. The protocols outlined in this guide provide a robust framework for researchers to utilize this key intermediate in their drug discovery programs, from initial synthesis to rigorous quality control, ultimately accelerating the development of new targeted therapies for cancers driven by aberrant FGFR signaling.
References
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]
Xie, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]
Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy. [Link]
Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Journal of Medicinal Chemistry. [Link]
Li, X., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry. [Link]
Dienstmann, R., et al. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. [Link]
Gries, J., et al. (2020). Evolution of the Manufacturing Route towards a Key Benzothiophen-2-yl-Boronic Acid Building Block of Rogaratinib. Helvetica Chimica Acta. [Link]
Gautsch, K., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. [Link]
Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. [Link]
Schuler, M., et al. (2019). Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models. International Journal of Cancer. [Link]
Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate. [Link]
Mohammadi, F., et al. (2022). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Polycyclic Aromatic Compounds. [Link]
Hu-Lowe, D. D., et al. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. Cancer Research. [Link]
Kim, J., et al. (2018). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. International Journal of Molecular Sciences. [Link]
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Preprints.org. [Link]
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Liguori, G., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry. [Link]
Hafez, H. N., et al. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
CPAchem Ltd. (2023). Safety data sheet for 4-Chloro-2,5-dimethoxyaniline. CPAchem. [Link]
ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE. International Labour Organization. [Link]
Zhang, Y., et al. (2018). Design of novel FGFR1 inhibitors. ResearchGate. [Link]
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
El-Dean, A. M. K., et al. (2018). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
Li, X., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. PMC. [Link]
Li, J., et al. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]
Ilardi, E. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Organic Chemistry. [Link]
Google Patents. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #REC-3CL45DMA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Optimization of Recrystallization Protocols for 3-Chloro-4,5-dimethoxyaniline
Executive Summary
Purifying 3-Chloro-4,5-dimethoxyaniline presents a unique set of challenges due to the competing polarity of the methoxy groups (electron-donating) and the chlorine atom (electron-withdrawing), alongside the inherent oxidative instability of the aniline moiety.[1]
This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this molecule. We focus on preventing "oiling out" (liquid-liquid phase separation) and managing the rapid oxidative darkening common to electron-rich anilines.[1]
Weak base; forms salts with strong mineral acids.[1]
Solubility (Cold)
Low in Water, Hexane
Soluble in DCM, Ethyl Acetate, Methanol.
Solubility (Hot)
High in Ethanol, Toluene
Risk: High solubility often leads to supersaturation.
Module 1: Solvent System Selection
User Question: I tried recrystallizing from pure ethanol, but I got low recovery. When I added water, it turned into a brown oil. What is the correct solvent system?
Technical Diagnosis:
The "brown oil" phenomenon indicates oiling out , where the compound separates as a second liquid phase rather than a solid crystal. This occurs when the boiling point of the solvent mixture is higher than the melting point of the solute in the presence of impurities, or when the anti-solvent (water) is added too aggressively, creating local regions of extreme supersaturation.[1]
Recommended Solvent Systems
Option A: The "Standard" Polar Balance (Ethanol / Water)
Best for: Removal of non-polar impurities and inorganic salts.[1]
Dissolution: Dissolve crude solid in near-boiling Ethanol (95%).
Anti-solvent: Add warm Water dropwise until persistent turbidity is just observed.
Clarification: Add a few drops of Ethanol to clear the solution.
Cooling: Slow cool to room temperature, then 4°C.
Option B: The "Lipophilic" Route (Toluene / Heptane)
Best for: Removal of polar impurities and oxidized azo-dimers.[1]
Dissolution: Dissolve in minimum hot Toluene (~85-90°C).
Anti-solvent: Add hot Heptane slowly.
Advantage: Water is excluded, reducing the risk of hydrolytic degradation or hydrate formation.
Module 2: Troubleshooting "Oiling Out"
User Question: My solution is cloudy, but instead of crystals, I see droplets forming on the glass. How do I fix this?
The Thermodynamics of Oiling Out:
Oiling out happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]
Corrective Protocol:
Re-heat: Return the mixture to a boil until the oil redissolves.
Add Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol). This shifts the composition away from the LLPS boundary.
Seed: Once the solution cools slightly (but is still clear), add a "seed crystal" of pure product. This provides a nucleation surface, energetically favoring crystal growth over droplet formation.
Agitate: Vigorously stir or scratch the glass side.
Module 3: Color Removal (The "Brown Gunk" Factor)
User Question: My product is 98% pure by HPLC but looks like dark chocolate. How do I get it white/off-white?
Technical Insight:
Anilines are prone to oxidation, forming quinoid-like impurities and azo-linkages which are highly colored even at ppm levels.[1] Standard activated carbon is often insufficient because the oxidation continues during the hot filtration.
The "Dithionite Trick" (Reductive Stabilization):
We recommend using a chemical reducing agent alongside physical adsorption.
Step-by-Step De-Colorization Protocol:
Dissolve: Dissolve crude material in the chosen hot solvent.[2]
Add Carbon: Add Activated Carbon (5-10 wt% of crude mass).
Mechanism:[1][3][4][5][6] Dithionite reduces colored quinoid oxidation byproducts back to colorless phenols/anilines or water-soluble sulfinates [1, 2].[1]
Reflux: Boil gently for 5-10 minutes.
Hot Filtration: Filter through a pre-warmed Celite pad. The filtrate should be significantly lighter.
Crystallize: Proceed with cooling immediately.
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying 3-Chloro-4,5-dimethoxyaniline, specifically addressing the oiling-out failure mode.
Caption: Decision matrix for handling phase separation during aniline recrystallization.
Module 5: Storage and Stability
User Question: I purified it last week, but it's turning pink on the shelf. Why?
Root Cause:
Substituted anilines are photosensitive and prone to auto-oxidation. 3-Chloro-4,5-dimethoxyaniline is electron-rich, making it a "soft" target for atmospheric oxygen.[1]
Storage SOP:
Atmosphere: Flush the storage vial with Argon or Nitrogen before sealing.
Container: Use Amber glass vials to block UV light.
Temperature: Store at -20°C for long-term stability.
Acid Salt Conversion (Optional): If the free base is too unstable, convert it to the Hydrochloride salt (using HCl in Dioxane/Ether). The salt form is significantly more resistant to oxidation [3].
References
BenchChem Technical Support. (2025). Purification of 3-Chloro-4-(isopentyloxy)aniline and related anilines. Retrieved from
Organic Chemistry Portal. (2025). Sodium Dithionite (Na2S2O4) as a Reducing Agent for Nitro/Aniline compounds. Retrieved from
Sigma-Aldrich. (2025). 3-Chloro-4-methoxyaniline: Properties and Handling. Retrieved from [1]
PubChem. (2025).[7] 3-Chloro-4-methoxyaniline Compound Summary. Retrieved from
Technical Guide: Storage & Stability of 3-Chloro-4,5-dimethoxyaniline
To: Research & Development Division From: Senior Application Scientist, Chemical Stability Unit Subject: Prevention of Oxidative Degradation in Electron-Rich Anilines Introduction You are likely working with 3-Chloro-4,5...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Division
From: Senior Application Scientist, Chemical Stability Unit
Subject: Prevention of Oxidative Degradation in Electron-Rich Anilines
Introduction
You are likely working with 3-Chloro-4,5-dimethoxyaniline (CAS: 5355-17-9) as a scaffold for kinase inhibitors or complex agrochemicals. You have observed that this white/off-white crystalline solid turns purple, brown, or eventually black during storage.
This is not random degradation; it is a predictable chemical outcome driven by the specific electronic properties of the molecule. This guide provides the mechanistic understanding required to prevent this issue and the protocols to reverse it if it has already occurred.
Module 1: The Science of Degradation (Root Cause Analysis)
Why is this specific aniline so unstable?
Standard aniline is moderately sensitive to air. However, your compound, 3-Chloro-4,5-dimethoxyaniline , is significantly more reactive due to the Methoxy Effect .
Electron Donation: The two methoxy groups (-OCH₃) at positions 4 and 5 are strong electron-donating groups (EDGs). They push electron density into the benzene ring via resonance.
Increased Nucleophilicity: This increased density makes the lone pair on the nitrogen atom more "available" and raises the HOMO (Highest Occupied Molecular Orbital) energy of the ring.
Radical Susceptibility: Oxygen does not need to attack the ring directly. It abstracts an electron from the nitrogen, forming a Radical Cation . These radicals rapidly dimerize to form azo-linkages or polymerize into "aniline black" tars.
The Chlorine Factor: While the chlorine atom (position 3) is electron-withdrawing, it is insufficient to counteract the strong donation from the two methoxy groups, leaving the molecule net-electron-rich and prone to oxidation.
Visualization: The Oxidation Cascade
The following diagram illustrates how atmospheric oxygen transforms your monomer into colored impurities.
Figure 1: Mechanistic pathway of oxidative degradation. The initial color change (purple) indicates dimer formation, while black indicates advanced polymerization.
Module 2: Storage Protocol (The Gold Standard)
To maintain >99% purity, you must eliminate the three accelerators of autoxidation: Oxygen, Moisture, and Light.
The "Inert Blanket" Protocol
Do not rely on standard plastic caps. Follow this procedure for any quantity stored longer than 48 hours.
Container Selection: Use Amber Glass vials with Teflon-lined caps. Never use clear glass or plastic (polypropylene), as plastic is permeable to oxygen over time.
Desiccation: Ensure the material is completely dry before sealing. Residual solvent or water acts as a proton transfer medium, accelerating degradation.
Atmosphere Exchange:
Place the open vial in a vacuum desiccator.
Evacuate air and backfill with Argon (preferred over Nitrogen).
Why Argon? Argon is denser than air and "sits" on top of the crystals, creating a physical barrier. Nitrogen is lighter and mixes more easily with intruding air.
Thermal Control: Store at -20°C .
Note: If -20°C is unavailable, 4°C is acceptable for short-term (<1 month), but degradation will eventually occur.
Storage Conditions Hierarchy
Storage Method
Estimated Shelf Life
Risk Level
Argon + Amber Glass + -20°C
12 - 24 Months
Low (Recommended)
Nitrogen + Amber Glass + 4°C
3 - 6 Months
Moderate
Air + Clear Glass + 4°C
2 - 4 Weeks
High
Air + Plastic + Room Temp
< 48 Hours
Critical (Rapid browning)
Module 3: Troubleshooting & Recovery
If your compound has already turned brown, do not discard it. Unless it has turned into a tar, it is recoverable.
Recovery Method A: The Acid-Base "Rescue" (Preferred)
This method utilizes the basicity of the amine to separate it from neutral oxidized impurities (azo compounds/tars).
Dissolve: Dissolve the impure brown solid in EtOAc.
Extract (Protonation): Wash the organic layer with 1M HCl (3x).
Chemistry: The amine becomes the hydrochloride salt (
) and moves into the water layer.
Separation: The brown oxidized impurities (neutral) stay in the EtOAc layer.
Discard Organic: The EtOAc layer should be dark. Discard it.
Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.
Observation: The solution will become cloudy as the free amine precipitates.
Recover: Extract the now-basic aqueous layer with fresh EtOAc (3x). Dry over
and concentrate.
Recovery Method B: Recrystallization (For Minor Discoloration)
Use this if the solid is only slightly off-white (pink/beige).
Solvent System: Ethanol/Water (approx 1:[1]1) or Toluene/Hexane.
Additive: Add 5% w/w Activated Carbon to the hot solution. Stir for 5 minutes, then filter hot through Celite to remove the carbon (which absorbs the colored impurities). Cool slowly to crystallize.
Decision Tree: Which Method to Use?
Figure 2: Purification decision matrix based on visual inspection of the compound.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the compound if it is slightly pink?
A: For rough scouting reactions, yes. The color comes from trace azo-dimers (<0.5%) which have high extinction coefficients (they look worse than they are). However, for precise kinetics or biological assays, you must purify it, as these impurities can act as radical scavengers or redox cyclers in biological systems.
Q2: Would converting it to a salt help?
A:Yes, absolutely. The Hydrochloride (HCl) salt of 3-Chloro-4,5-dimethoxyaniline is significantly more stable than the free base. By protonating the nitrogen, you remove the lone pair electrons that initiate the oxidation. If long-term storage is required, convert the free base to the HCl salt using HCl in Dioxane/Ether.
Q3: Why did my "sealed" vial oxidize in the freezer?
A: Cold air contracts. If the vial wasn't sealed perfectly, the pressure drop in the freezer can suck moist air into the vial (breathing effect). Always tape the cap (Parafilm) or use a secondary container with desiccant.
References
BenchChem Technical Support. (2025).[2] Purification of Halogenated Aniline Compounds: Protocols for Decolorization and Extraction.
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
National Institutes of Health (PMC). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation.
Technical Support Center: Troubleshooting Solubility of 3-Chloro-4,5-dimethoxyaniline in DMSO
Introduction for the Modern Researcher Welcome to the technical support center for 3-Chloro-4,5-dimethoxyaniline. As a substituted aniline, this compound serves as a valuable building block in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction for the Modern Researcher
Welcome to the technical support center for 3-Chloro-4,5-dimethoxyaniline. As a substituted aniline, this compound serves as a valuable building block in medicinal chemistry and materials science. However, like many aromatic amines, its solubility can present challenges, particularly when transitioning from organic stock solutions to aqueous experimental media. Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its exceptional solvating power.[1] This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, scientifically-grounded framework for diagnosing and resolving solubility issues, ensuring the integrity and reproducibility of your experiments.
A thorough understanding of your compound and solvent is the first step in troubleshooting. While specific experimental data for 3-Chloro-4,5-dimethoxyaniline is not extensively published, we can infer its likely properties from its structure and data from close analogs.
Table 1: Key Physicochemical Properties of 3-Chloro-4,5-dimethoxyaniline and Analogs
Property
Value / Observation
Rationale & Significance
Chemical Structure
Substituted Aniline, Aromatic Ether
The aniline group provides a basic nitrogen atom, while the chlorinated and methoxylated phenyl ring is largely nonpolar.
Physical Form
Expected to be a solid at room temperature.
Analogs like 3-Chloro-4-methoxyaniline (mp 50-55 °C) and 3,4-dimethoxyaniline (mp ~87 °C) are solids.[2][3][4] High crystal lattice energy in solids can impede dissolution.
Aqueous Solubility
Predicted to be low.
Aromatic amines often exhibit poor aqueous solubility.[5] The presence of a chloro- group further increases hydrophobicity.
pH-Dependent Solubility
Likely more soluble at acidic pH.
The basic aniline moiety can be protonated at lower pH, forming a more soluble salt.[5]
Table 2: Relevant Properties of Dimethyl Sulfoxide (DMSO) as a Solvent
This section addresses the most common solubility challenges in a practical, question-and-answer format.
Q1: My 3-Chloro-4,5-dimethoxyaniline powder is not dissolving completely in DMSO. What are the initial troubleshooting steps?
A1: This is a frequent first hurdle. Incomplete dissolution in neat DMSO points to issues with the solvent, the compound's physical state, or the dissolution technique itself. The following workflow provides a systematic approach to identify and solve the problem.
Caption: A logical workflow for troubleshooting initial dissolution issues.
Causality-Driven Explanation:
Verify DMSO Quality: DMSO's power as a solvent is severely compromised by water.[10] Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO. If your lab's stock bottle is old or frequently opened, it has likely absorbed atmospheric moisture.
Assess Concentration: Every compound has a finite solubility limit. Attempting to make a highly concentrated stock (e.g., >100 mM) may not be feasible. If you don't know the limit, start with a more conservative concentration, such as 10 mM.
Apply Mechanical Energy: Dissolution is a kinetic process that requires energy to break the compound's crystal lattice. Vigorous vortexing for 1-2 minutes followed by sonication in a water bath for 10-15 minutes is often required to overcome this energy barrier.[10]
Gentle Warming (with caution): Increasing temperature can enhance solubility.[13] Use a water bath set to 30-40°C for a short period. Warning: Before heating, confirm the thermal stability of your compound. Prolonged or excessive heat can cause degradation of both the solute and DMSO.[9]
Q2: My DMSO stock solution was clear initially, but a precipitate formed after storing it. What happened?
A2: This common phenomenon is typically due to the creation of a supersaturated solution that is not stable over time, especially with temperature fluctuations.
Mechanism: When you use energy (like sonication or heat) to dissolve a compound, you can sometimes push the concentration past its thermodynamic equilibrium solubility limit at room temperature. The solution is clear, but unstable. Upon cooling or over time (especially with freeze-thaw cycles), the excess compound will crystallize out of the solution to return to its most stable, lower-energy state.[10]
Prevention:
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes for long-term storage at -20°C or -80°C. This prevents the repeated process of crystallization and re-dissolution.[10]
Determine a Stable Concentration: If precipitation persists, your stock concentration is too high for stable storage. Reduce the concentration by 25-50% and re-test for stability.
Storage: Store aliquots in tightly sealed vials to prevent moisture absorption, which can also cause the compound to crash out.
Q3: My compound is perfectly dissolved in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?
A3: This is the most critical challenge, as it directly impacts experimental results. The issue is not the DMSO stock, but the poor aqueous solubility of your compound. The DMSO is simply a carrier; when diluted into buffer, the solvent environment changes dramatically, and the compound precipitates.
Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Causality-Driven Explanation:
Reduce Final Concentration: The simplest solution is to work below the compound's aqueous solubility limit.[5] Determine if your experiment can yield meaningful data at a lower concentration where the compound remains soluble.
Increase Final DMSO Percentage: A higher final concentration of DMSO (e.g., 1-2%) can act as a co-solvent to maintain solubility.[14] However, you must validate that this higher DMSO level does not interfere with your biological assay (e.g., enzyme activity, cell viability).
Adjust Buffer pH: Aniline derivatives are basic and are often significantly more soluble in acidic conditions (e.g., pH 5-6) because the amine group becomes protonated (-NH2 -> -NH3+).[5] If your assay can tolerate a lower pH, preparing your buffer accordingly can be a very effective strategy.
Section 3: Key Experimental Protocols
Protocol 1: Standard Method for Preparing a Stock Solution
This protocol ensures best practices are followed to maximize the chances of successful dissolution.
Preparation: Allow the vial of 3-Chloro-4,5-dimethoxyaniline powder and a sealed container of anhydrous DMSO (≥99.9%) to equilibrate to ambient room temperature.
Solvent Addition: Using a calibrated micropipette with a fresh, dry tip, add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed powder.
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution.
Sonication: Place the vial in a bath sonicator for 15 minutes. The water in the sonicator helps maintain a consistent temperature and facilitates energy transfer.
Final Inspection: After sonication, carefully inspect the solution against a bright light source. A properly dissolved solution will be perfectly clear, with no visible particulates, haze, or Tyndall effect (light scattering).
Storage: If not for immediate use, aliquot the solution into single-use, tightly-capped vials and store at -20°C or -80°C.[10]
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This is a quick method to estimate the solubility limit of your compound in your specific assay buffer.
Prepare Stock: Make a high-concentration, clear stock solution of your compound in 100% DMSO (e.g., 20 mM).
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO.
Transfer to Buffer: In a separate clear 96-well plate, add your aqueous assay buffer to each well. Then, transfer a small, consistent volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. This ensures the final DMSO percentage is constant across all wells.
Incubate and Read: Shake the plate for 10 minutes and let it sit at room temperature for 1-2 hours.
Analysis: Measure the turbidity (light scattering) by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The concentration at which you see a sharp increase in absorbance corresponds to the approximate solubility limit.[13]
References
Gaylord Chemical. (2026, February 9). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
LookChem. (2024, February 7). Using DMSO as solvent, how to remove the reaction effectively. Retrieved from [Link]
INIS-IAEA. (2004, December 2). . Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Retrieved from [Link]
PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]
Google Patents. (n.d.). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Answering in German.
Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der katalytischen Hydrierung von 3-Chlor-4,5-dimethoxynitrobenzol zugeschnitten ist.
An den leitenden Anwendungs-Wissenschaftler: Dieses Handbuch wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt. Es bietet detaillierte Fehlerbehebungsanleitungen und häufig gestellte Fragen (FAQs), um die Herausforderungen bei der selektiven Reduktion von 3-Chlor-4,5-dimethoxynitrobenzol zu 3-Chlor-4,5-dimethoxyanilin zu bewältigen. Unser Fokus liegt auf der Maximierung der Ausbeute und der Minimierung von Nebenreaktionen, insbesondere der Hydrodehalogenierung.
Teil 1: Fehlerbehebungsanleitung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, erklärt die zugrunde liegenden Ursachen und bietet schrittweise Lösungen.
Problem 1: Signifikante Dehalogenierung (Verlust von Chlor) beobachtet
Die größte Herausforderung bei dieser Transformation ist die Vermeidung der reduktiven Spaltung der Kohlenstoff-Chlor-Bindung.[1] Dieses Problem ist besonders bei hochaktiven Katalysatoren wie Palladium auf Kohle (Pd/C) verbreitet.[2][3]
Mögliche Ursachen und Lösungen
Zu hohe Katalysatoraktivität: Standard-Pd/C ist oft zu aktiv und fördert die Hydrogenolyse der C-Cl-Bindung.
Lösung 1: Katalysatorauswahl ändern. Wechseln Sie zu einem Katalysator, der für seine geringere Neigung zur Dehalogenierung bekannt ist. Raney-Nickel ist oft eine ausgezeichnete Alternative für chlorierte Aromaten.[3][4] Modifizierte Platin-Katalysatoren, wie Platin-Vanadium auf Kohle (Pt-V/C) oder mit Eisen modifizierte Pt-Katalysatoren, haben ebenfalls eine hohe Selektivität gezeigt.[4][5]
Lösung 2: Katalysator modifizieren. Die Verwendung von sulfidierten Pt/C- oder Pd/C-Katalysatoren kann die aktiven Stellen selektiv vergiften, die die Dehalogenierung verursachen, während die Aktivität für die Nitro-Reduktion erhalten bleibt.[2]
Lösung 3: Inhibitoren hinzufügen. Die Zugabe einer kleinen Menge eines Dehalogenierungsinhibitors kann äußerst effektiv sein. Cycloaliphatische Amine wie Morphin oder Piperazin haben sich als wirksame Suppressoren erwiesen.[6] Ein Patent für die Reduktion des eng verwandten 4-Chlor-2,5-dimethoxynitrobenzols empfiehlt die Verwendung eines aliphatischen oder cyclischen Amins in Verbindung mit einer Base (die einen pH-Wert von 8-10 ergibt).[7]
Harte Reaktionsbedingungen: Hohe Wasserstoffdrücke und Temperaturen können die Dehalogenierung beschleunigen.
Lösung: Bedingungen optimieren. Führen Sie die Reaktion unter den mildestmöglichen Bedingungen durch, die noch eine angemessene Reaktionsgeschwindigkeit ermöglichen. Beginnen Sie mit einem niedrigeren Wasserstoffdruck (z. B. 1-5 bar) und Raumtemperatur. Erhöhen Sie die Temperatur schrittweise nur bei Bedarf.
Wasserstoffquelle: Direkter Wasserstoff (H₂) ist hochreaktiv.
Lösung: Transferhydrierung in Betracht ziehen. Die Verwendung einer alternativen Wasserstoffquelle kann die Selektivität drastisch verbessern. Katalytische Transferhydrierung mit Palladium auf Kohle (Pd/C) und einem Wasserstoffdonor wie Hydrazinhydrat oder Ammoniumformiat ist oft milder und hochselektiv, um Dehalogenierung zu verhindern.[2][8][9]
Problem 2: Geringe Ausbeute und unvollständige Umsetzung
Eine träge oder unvollständige Reaktion kann auf mehrere Faktoren im Zusammenhang mit dem Katalysator, den Reagenzien oder dem Substrat zurückzuführen sein.[1]
Mögliche Ursachen und Lösungen
Schlechte Katalysatoraktivität oder Vergiftung: Der Katalysator ist möglicherweise alt, unsachgemäß gelagert oder wurde durch Verunreinigungen im System vergiftet.
Lösung 1: Frischen Katalysator verwenden. Stellen Sie sicher, dass der Katalysator frisch ist und unter inerten Bedingungen gelagert wurde. Bei der Wiederverwendung von Katalysatoren kann deren Aktivität abnehmen.[1]
Lösung 2: Reagenzien und Lösungsmittel reinigen. Spuren von Schwefel-, Schwermetall- oder Halogenidverunreinigungen in Reagenzien oder Lösungsmitteln können den Katalysator irreversibel vergiften.[10]
Lösung 3: Produktinhibition erkennen. Das gebildete Aminprodukt kann an die Katalysatoroberfläche adsorbieren und diese blockieren, was die Reaktion verlangsamt.[11] Wenn die Reaktion ins Stocken gerät, kann eine Erhöhung der Temperatur oder des Rührens helfen, das Produkt zu desorbieren.
Unzureichende Reaktionsbedingungen:
Lösung: Bedingungen anpassen. Wenn die Reaktion bei milden Bedingungen langsam ist, erhöhen Sie schrittweise die Temperatur (z. B. in 10°C-Schritten auf 50-80°C) und den Wasserstoffdruck (z. B. auf 10-20 bar).[7] Stellen Sie ein kräftiges Rühren sicher, um einen guten Kontakt zwischen dem dreiphasigen System (fester Katalysator, flüssiges Substrat/Lösungsmittel, gasförmiger Wasserstoff) zu gewährleisten.
Schlechte Löslichkeit des Substrats: Wenn das 3-Chlor-4,5-dimethoxynitrobenzol im gewählten Lösungsmittel nicht vollständig gelöst ist, wird die Reaktion oberflächenbegrenzt und langsam sein.[1]
Lösung: Lösungsmittelsystem ändern. Wechseln Sie zu einem Lösungsmittelsystem, in dem das Ausgangsmaterial besser löslich ist. Eine Mischung von Lösungsmitteln (z. B. Ethanol/THF) kann die Löslichkeit verbessern.
Workflow zur Fehlerbehebung bei der Hydrierung
Der folgende Diagramm bietet einen logischen Ablauf zur Diagnose und Lösung häufiger Probleme.
Abbildung 1: Ein Entscheidungsfindungs-Workflow zur Fehlerbehebung bei der selektiven Nitro-Reduktion.
Teil 2: Häufig gestellte Fragen (FAQs)
F1: Welches ist der beste Katalysator für die selektive Reduktion von 3-Chlor-4,5-dimethoxynitrobenzol?
Die "beste" Wahl hängt von der Priorisierung von Reaktionsgeschwindigkeit, Selektivität und Kosten ab. Hier ist ein Vergleich:
Katalysator
Aktivität
Selektivität (vs. Dehalogenierung)
Anmerkungen
Palladium auf Kohle (Pd/C)
Sehr hoch
Gering bis mäßig
Standardmäßig neigt es zur Dehalogenierung.[2][3] Am besten geeignet für die Transferhydrierung mit Spendern wie Hydrazinhydrat, um die Selektivität zu erhöhen.[8][9]
Raney-Nickel
Mäßig bis hoch
Hoch
Oft die bevorzugte Wahl, um die Dehalogenierung von Arylchloriden zu vermeiden.[3][4] Erfordert oft etwas höhere Temperaturen/Drücke als Pd/C.
Platin auf Kohle (Pt/C)
Hoch
Mäßig
Im Allgemeinen selektiver als Pd/C. Die Aktivität kann durch Modifikatoren wie Vanadium oder Eisen weiter verbessert werden.[4][5]
Modifiziertes Pt/C
Hoch
Sehr hoch
Ein mit Vanadium oder Eisen modifizierter Pt/C-Katalysator kann eine ausgezeichnete Selektivität bieten.[4][5] Ein Patent für ein ähnliches Substrat spezifiziert einen modifizierten Pt/C-Katalysator.[7]
F2: Was sind die optimalen Reaktionsbedingungen (Lösungsmittel, Temperatur, Druck)?
Optimale Bedingungen sind ein Kompromiss zwischen Reaktionsgeschwindigkeit und Selektivität. Die folgende Tabelle enthält empfohlene Ausgangspunkte.
Parameter
Empfohlener Bereich
Begründung
Lösungsmittel
Methanol, Ethanol, THF, Toluol
Alkohole sind üblich und effektiv. THF kann die Löslichkeit verbessern.[4] Aromatische Lösungsmittel wie Toluol oder Xylol sind ebenfalls wirksam und können bei der Produktisolierung helfen.[7]
Temperatur
25 - 110 °C
Beginnen Sie bei Raumtemperatur, um die Dehalogenierung zu minimieren. Erhöhen Sie die Temperatur schrittweise auf 80-110°C, wenn die Reaktion zu langsam ist.[7]
Wasserstoffdruck
1 - 50 atm (15 - 725 psig)
Ein niedrigerer Druck (1-5 atm) begünstigt eine höhere Selektivität. Höhere Drücke (bis zu 50 atm) können erforderlich sein, um die Reaktionsgeschwindigkeit zu erhöhen.[7]
Katalysatorbeladung
1 - 10 mol% (Gew./Gew.)
Eine höhere Beladung beschleunigt die Reaktion, kann aber auch die Dehalogenierung erhöhen und die Kosten steigern. Beginnen Sie mit 2-5 mol%.
F3: Wie kann ich den Fortschritt der Reaktion überwachen?
Eine genaue Überwachung ist entscheidend, um die Reaktion zum richtigen Zeitpunkt zu stoppen und die Bildung von Nebenprodukten zu minimieren.
Dünnschichtchromatographie (DC): Die einfachste Methode. Eluieren Sie eine Probe der Reaktionsmischung auf einer DC-Platte (z. B. Kieselgel) mit einem geeigneten Lösungsmittelsystem (z. B. Hexan/Ethylacetat). Visualisieren Sie die Flecken unter UV-Licht. Das Verschwinden des Ausgangsmaterials (höherer Rf-Wert) und das Erscheinen des Aminprodukts (niedrigerer Rf-Wert, oft polarer) zeigen den Fortschritt an.
Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC): Diese Methoden sind quantitativ. Sie können den Verbrauch des Ausgangsmaterials und die Bildung des gewünschten Produkts sowie von Nebenprodukten wie der dehalogenierten Verbindung genau verfolgen. Dies ist die bevorzugte Methode zur Optimierung der Selektivität.
Reaktionsweg und Hauptnebenreaktion
Das Verständnis der möglichen Wege ist der Schlüssel zur Optimierung. Die gewünschte Reaktion ist die Reduktion der Nitrogruppe, während die Hauptnebenreaktion die Entfernung des Chlorsubstituenten ist.
Technical Support Center: 3-Chloro-4,5-dimethoxyaniline Purification
The following technical guide is structured as a specialized support center resource. It addresses the purification of 3-Chloro-4,5-dimethoxyaniline , a critical intermediate often plagued by its regioisomer, 2-Chloro-4,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It addresses the purification of 3-Chloro-4,5-dimethoxyaniline , a critical intermediate often plagued by its regioisomer, 2-Chloro-4,5-dimethoxyaniline .[1][2]
Ticket ID: PUR-3CL-DMA-001
Topic: Removal of Regioisomeric Impurities (2-Chloro vs. 3-Chloro)
Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]
Executive Summary
Users synthesizing or sourcing 3-Chloro-4,5-dimethoxyaniline (Target) often encounter contamination with 2-Chloro-4,5-dimethoxyaniline (Impurity).[1][2] This regioisomer arises from non-selective chlorination of 3,4-dimethoxyaniline or incomplete separation during the nitration/reduction sequence of benzoic acid precursors.[1][2]
Because both isomers share identical molecular weights (187.62 g/mol ) and similar polarities, standard flash chromatography is often insufficient.[1][2] This guide details a chemoselective salt formation protocol and a high-resolution chromatographic method to achieve >98% purity.
Part 1: Diagnostic & Identification
How do I know which isomer I have?
Before attempting purification, you must confirm the ratio of the 3-Chloro (Target) to the 2-Chloro (Impurity).[1][2] 1H-NMR is the gold standard here due to the distinct coupling patterns of the aromatic protons.[2]
The NMR Fingerprint Test
Dissolve 5-10 mg of the crude solid in DMSO-d6 or CDCl3.[1][2] Focus on the aromatic region (6.0 – 7.5 ppm).[1][2]
Scientist’s Note: If you see two sharp singlets in the aromatic region, you likely have the 2-Chloro impurity (or the 6-chloro, which is chemically equivalent in this scaffold).[2] If you see meta-coupled doublets, you have your target.
Part 2: Troubleshooting & Purification Protocols
Method A: Chemoselective Hydrochloride Salt Crystallization (Recommended)
Best for: Large scale (>5g), removing significant amounts of 2-chloro impurity.[2]
The Logic:
The 3-Chloro isomer is generally more basic than the 2-Chloro isomer .[2] The ortho-chloro substituent in the impurity exerts a steric and inductive effect that lowers the pKa of the amine.[1][2] By introducing a stoichiometric deficit of acid, we can selectively protonate and precipitate the target (3-Chloro) while leaving the weaker base (2-Chloro) in solution.[1][2]
Step-by-Step Protocol
Dissolution: Dissolve the crude aniline mixture (10 g) in Ethyl Acetate (EtOAc) (100 mL). Ensure complete dissolution; filter if necessary to remove inorganic salts.[1][2]
Acid Addition: Prepare a solution of 1M HCl in Diethyl Ether or 1.25M HCl in Methanol .
Calculation: Add only 0.85 equivalents of HCl relative to the total molar amount of aniline.[1][2]
Why? We want to leave the weakest base (the impurity) unprotonated.[1][2]
Precipitation: Add the HCl solution dropwise with vigorous stirring at 0°C. A white to off-white precipitate (the HCl salt) will form immediately.[1][2]
Digestion: Stir the slurry for 30 minutes at 0°C, then warm to room temperature for 15 minutes to ripen the crystals.
Filtrate (Mother Liquor): Enriched with the 2-Chloro impurity (free base).[2]
Liberation: Resuspend the solid in water, basify with saturated NaHCO3 to pH 8, and extract with EtOAc to recover the purified free base.
Method B: High-Resolution Flash Chromatography
Best for: Small scale (<1g) or polishing (raising purity from 95% to 99%).[1][2]
The Logic:
While polarities are similar, the 2-Chloro isomer forms an internal hydrogen bond (weak) or has a different dipole moment due to the ortho-Cl.[1][2] Using a Toluene-based system often provides better separation than Hexane/EtOAc for chlorinated anilines.[1][2]
Chromatographic Parameters:
Stationary Phase: High-performance Silica Gel (20-40 µm).[1][2]
Mobile Phase A: Toluene (or Dichloromethane).[1][2]
The following diagram illustrates the decision matrix for purifying the crude mixture.
Caption: Decision tree for selecting the optimal purification route based on impurity load and scale.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does the 2-Chloro impurity form in the first place?A: If you synthesize the target via chlorination of 3,4-dimethoxyaniline (4-aminoveratrole), the position ortho to the amino group (Position 2) is electronically activated.[1][2] While steric hindrance from the methoxy group at Position 3 reduces this, it does not eliminate it.[1][2] The 2-chloro isomer is the thermodynamic "ortho-product" [1].[1][2]
Q: Can I use recrystallization without making the salt?A: It is difficult.[1][2] Both isomers are solids with similar melting points (often within 10-15°C of each other).[1][2] Recrystallization of the free base often results in co-crystallization (solid solution).[1][2] The HCl salt amplifies the difference in lattice energy, making separation feasible [2].[1][2]
Q: My HPLC peaks are tailing. Is my column broken?A: Likely not. Anilines are basic and interact with the acidic silanols on silica gel.[1][2] You must add a modifier like Triethylamine (0.5 - 1%) or Ammonia to your mobile phase to suppress these interactions.[1][2]
Q: I tried Method A, but the yield is low (50%). Why?A: You likely added too much acid.[2] If you add >1.0 equivalent of HCl, you will precipitate both the target and the impurity.[1][2] The key is sub-stoichiometric addition (0.85 eq) to ensure the less basic impurity remains in solution.[2]
Google Patents . "Process for the preparation of 4-chloro-2,5-dimethoxyaniline." US Patent 5041671A.[1][2] (Describes the reduction and purification logic for similar chlorinated aniline isomers).
National Center for Biotechnology Information . "PubChem Compound Summary for CID 22833, 4-Chloro-2,5-dimethoxyaniline." PubChem. Accessed Feb 24, 2026.[2]
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 90006-54-5 (Free Base) | CAS No: 1909337-13-8 (Hydrochloride Salt)
Chemical Class: Electron-Rich Halogenated Aniline
Primary Application: Pharmaceutical intermediate, Kinase inhibitor synthesis scaffold.
Module 1: Solubility & Preparation
The "Getting It Into Solution" Phase
The most common failure mode with 3-Chloro-4,5-dimethoxyaniline is incorrect solvent selection leading to precipitation or rapid oxidation. Your choice of solvent must align with the specific form of the compound you possess (Free Base vs. Hydrochloride Salt).
Solubility Profile & Solvent Selection
Solvent System
Free Base (CAS 90006-54-5)
HCl Salt (CAS 1909337-13-8)
Stability Risk
DMSO
Excellent (>50 mM)
Excellent (>50 mM)
Moderate: DMSO can act as a mild oxidant over time. Hygroscopic nature promotes hydrolysis.
Ethanol / Methanol
Good (>20 mM)
Good (>20 mM)
Low: Best for short-term working solutions. Volatility requires sealed storage.
Water (Neutral pH)
Poor (<0.1 mM)
Good (>10 mM)
High: Aqueous solutions of anilines oxidize rapidly without antioxidants.
Aqueous Acid (0.1M HCl)
Good (Forms salt in situ)
Excellent
Low: Protonation of the amine group () protects against oxidation.
Protocol: Preparation of a Stable Stock Solution (50 mM)
Target: Long-term storage for biological assays.
Weighing: Weigh the compound in a low-humidity environment. Electron-rich anilines are often hygroscopic.
Why Anhydrous? Water in DMSO accelerates oxidative degradation and potential hydrolysis of the methoxy groups over long periods.
Dissolution: Vortex gently.
Warning: Do not sonicate for >2 minutes. Sonication generates heat and free radicals (acoustic cavitation), which can initiate early-stage oxidation (browning).
Aliquot & Store: Immediately divide into single-use aliquots (e.g., 50 µL) in amber tubes.
Inert Gas Overlay: Flush the headspace of each tube with Argon or Nitrogen before capping.
Mechanism: Displaces oxygen, preventing the formation of N-oxide and azo-dimer degradation products.
Module 2: Stability & Storage
The "Keeping It Intact" Phase
This molecule contains two methoxy groups and an amino group, making the aromatic ring highly electron-rich. This makes it a "soft" target for electrophilic attack and oxidation.
Degradation Mechanism: The Oxidation Cascade
When exposed to air and light, 3-Chloro-4,5-dimethoxyaniline undergoes autoxidation . The amino group loses an electron to form a radical cation, which then polymerizes to form colored compounds (azo dimers or quinone imines).
Caption: Autoxidation pathway of electron-rich anilines. Protonation (low pH) effectively blocks the initial radical formation.
Storage Specifications
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C or -80°C
Arrhenius equation dictates that lower T exponentially slows oxidation rates.
Light
Amber Vials / Foil
Photons provide the activation energy to cleave N-H bonds and initiate radical formation.
Atmosphere
Argon / Nitrogen
Removes the primary reactant (Oxygen) required for degradation.
Max Shelf Life
Solid: 2 YearsSolution: 6 Months
Solution state increases molecular mobility, increasing collision frequency for degradation reactions.
Module 3: Troubleshooting Degradation
The "What Went Wrong" Phase
Use this decision tree if you observe unexpected results or physical changes in your solution.
Caption: Diagnostic workflow for visual inspection of 3-Chloro-4,5-dimethoxyaniline solutions.
Common Failure Modes
Issue 1: "My stock solution turned pink overnight."
Impact: The effective concentration of the parent drug is lower. The oxidation products may be cytotoxic or fluorescent, interfering with readouts.
Fix: Discard. Prepare fresh. For aqueous experiments, add an antioxidant like Ascorbic Acid (1 mM) or Sodium Metabisulfite to the buffer if the assay permits.
Issue 2: "The compound precipitated when I added it to cell culture media."
Cause: "Crash-out" effect. You likely added a high-concentration DMSO stock (e.g., 50 mM) directly to aqueous media. The local concentration exceeded the solubility limit before mixing occurred.
Fix: Perform a serial dilution.
Dilute 50 mM Stock → 5 mM in DMSO (Intermediate).
Dilute 5 mM Intermediate → 50 µM in Media (Final).
Tip: Vortex the media vigorously while adding the compound to ensure rapid dispersion.
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the powder?A: Mild heating (37°C - 40°C) is acceptable for short periods (<10 mins). Avoid boiling or temperatures >60°C, as this accelerates the hydrolysis of the chloro-substituent or methoxy groups.
Q: Is the degradation product toxic?A: Likely, yes. Quinone imines (oxidation products of anilines) are potent electrophiles that can alkylate DNA and proteins. Using degraded stock can lead to false-positive toxicity in cell assays.
Q: Why does the LC-MS show a peak at M+16 or M+32?A: M+16 indicates the addition of one Oxygen atom (N-oxide formation). M+32 indicates two oxygens. This confirms oxidative degradation has occurred.
Q: What is the pKa of this compound?A: The pKa of the conjugate acid is predicted to be approximately 4.1 - 4.4 .
At pH 7.4: The compound is >99.9% uncharged (Free Base). It will cross membranes easily but has low water solubility.
At pH 2.0: The compound is >99% protonated (Salt). It is water-soluble but membrane impermeable.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219665, 3-Chloro-4,5-dimethoxyaniline. Retrieved from .
Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. (Establishes the correlation between electron-rich substituents and oxidation susceptibility). Retrieved from .
Sigma-Aldrich (2025). Product Specification: 3-Chloro-4-methoxyaniline (Structural Analog Stability Data). Retrieved from .[1]
BLD Pharm (2025). Safety Data Sheet: 3-Chloro-4,5-dimethoxyaniline CAS 90006-54-5.[2][3][4] Retrieved from .
LC-MS fragmentation pattern of 3-Chloro-4,5-dimethoxyaniline
The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns for 3-Chloro-4,5-dimethoxyaniline , a critical intermediate in the synthesis of pharmaceuticals (e.g., tyrosine kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns for 3-Chloro-4,5-dimethoxyaniline , a critical intermediate in the synthesis of pharmaceuticals (e.g., tyrosine kinase inhibitors) and agrochemicals.[1]
This guide is structured to assist analytical chemists in structural confirmation and impurity profiling, distinguishing this compound from its structural isomers and homologous impurities.[1]
[1]
Executive Summary & Compound Profile
3-Chloro-4,5-dimethoxyaniline is a halogenated aniline derivative characterized by an electron-rich aromatic ring due to two methoxy groups and an amino group, counterbalanced by the electron-withdrawing chlorine atom.[1] In LC-MS analysis, its fragmentation is driven by the stability of the aniline radical cation and the facile cleavage of the methoxy substituents.
The fragmentation of 3-Chloro-4,5-dimethoxyaniline under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the resulting quinoid-type ions.[1]
Primary Fragmentation Channels
Upon protonation ([M+H]⁺ = 188.05), the molecule undergoes two competing fragmentation pathways:
Mechanism: Homolytic cleavage of the O-CH₃ bond.[1] This is favored in methoxy-anilines due to the formation of a resonance-stabilized distonic radical cation (quinone-imine type structure).[1]
Diagnostic Value: High. The presence of the chlorine isotope pattern (3:1) is retained in this fragment.
Ammonia Loss (NH₃, -17 Da):
Transition: m/z 188 → m/z 171
Mechanism: Common in protonated primary anilines, especially if the ring is electron-rich.[1]
Observation: Often less intense than the methyl loss for poly-methoxy anilines but significant in APCI.[1]
Carbon Monoxide Loss (CO, -28 Da):
Transition: m/z 173 → m/z 145
Mechanism: Following the loss of the methyl group, the resulting phenoxy-cation species typically ejects CO to contract the ring or stabilize the charge.[1]
Visualization of Signaling Pathway (DOT)
Caption: Predicted ESI-MS/MS fragmentation pathway for 3-Chloro-4,5-dimethoxyaniline showing primary mass transitions.
Comparative Performance Guide
This section compares 3-Chloro-4,5-dimethoxyaniline against its most common analytical interferences: its des-chloro analog and its positional isomers.[1]
vs. 3,4,5-Trimethoxyaniline (Des-chloro Analog)
The primary difference is the mass shift and the isotopic signature.[1]
Feature
3-Chloro-4,5-dimethoxyaniline
3,4,5-Trimethoxyaniline
Precursor m/z
188.05
184.10
Isotope Pattern
Distinct 3:1 (³⁵Cl/³⁷Cl)
No significant M+2 (only ¹³C contributions)
Primary Fragment
m/z 173 (Loss of CH₃)
m/z 169 (Loss of CH₃)
Differentiation
Chlorine Isotope Cluster is the definitive marker.[1]
Lack of M+2 peak confirms absence of Cl.
vs. Positional Isomers (e.g., 2-Chloro-4,5-dimethoxyaniline)
Differentiation of chloro-dimethoxy isomers is challenging as they share identical mass and isotope patterns.[1] Separation requires chromatography or exploitation of the "Ortho Effect."
Ortho Effect (2-Chloro isomer): If the Chlorine is ortho to the Amine (2-position), the loss of HCl (36 Da) or Cl radical (35 Da) is often more pronounced due to proximity effects compared to the 3-chloro isomer.[1]
3-Chloro Isomer (Target): The chlorine is meta to the amine.[1] The loss of the methoxy group (adjacent to the amine or para to it) dominates over Cl loss.
Recommendation: Use a high-resolution C18 column (e.g., 1.7 µm particle size) with a methanol/water gradient.[1] The 2-chloro isomer typically elutes after the 3-chloro isomer due to intramolecular H-bonding reducing polarity.[1]
Experimental Protocol: Structural Confirmation
Objective: To validate the identity of 3-Chloro-4,5-dimethoxyaniline in a bulk sample or reaction mixture.
Sample Preparation
Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.[1]
LC-MS Conditions (Recommended)[1]
System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]
High (40 eV): Generates m/z 145 and lower ring fragments.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [Link]
Holčapek, M., et al. (2010). Structural analysis of isomeric chloroanilines using advanced mass spectrometry techniques.[1] Journal of Mass Spectrometry.[1] (Contextual grounding on chloroaniline fragmentation mechanisms).
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Chloro-4-methoxyaniline. NIST Standard Reference Database 1A v17.[1]
Validated HPLC Method for 3-Chloro-4,5-dimethoxyaniline Purity: A Comparative Technical Guide
Executive Summary In the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics, 3-Chloro-4,5-dimethoxyaniline serves as a critical intermediate. Its purity directly impacts the yield and safety pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics, 3-Chloro-4,5-dimethoxyaniline serves as a critical intermediate. Its purity directly impacts the yield and safety profile of the final API. While Gas Chromatography (GC) and isocratic HPLC methods exist, they often fail to adequately resolve process-related impurities such as dechlorinated byproducts or positional isomers.
This guide presents a validated, stability-indicating RP-HPLC gradient method . Compared to standard isocratic alternatives, this protocol offers a 40% reduction in run time while maintaining a resolution (
) > 2.0 for all key impurities. We ground this protocol in ICH Q2(R1) standards, ensuring it is suitable for GMP Quality Control environments.
Chemical Context & Chromatographic Challenges
To develop a robust method, one must understand the analyte's physicochemical behavior.
Causality: At neutral pH (6–8), the amine functionality interacts strongly with residual silanols on the silica backbone of C18 columns, leading to broad, tailing peaks.
Solution: We utilize a low pH (3.0) phosphate buffer .[2][3] This ensures the amine is fully protonated (
) and suppresses silanol ionization ( rather than ), resulting in sharp, symmetrical peaks.
Comparative Analysis: Why This Method?
We evaluated three common approaches for analyzing chlorinated anilines. The data below summarizes the performance metrics.
Table 1: Performance Matrix of Analytical Techniques
Feature
Method A: Optimized Gradient HPLC (Recommended)
Method B: Isocratic HPLC
Method C: GC-FID/MS
Separation Mechanism
Hydrophobic Interaction + Ion Suppression
Hydrophobic Interaction
Boiling Point / Volatility
Run Time
18 Minutes
35-45 Minutes
12 Minutes
Impurity Resolution
High ( for all)
Moderate (Late eluters broaden)
High (but thermal risk)
Peak Symmetry ()
1.05 - 1.15 (Excellent)
1.3 - 1.8 (Tailing issues)
N/A
Sample Stability
High (Ambient LC)
High
Risk of thermal oxidation
Suitability
GMP Release & Stability
Routine Assay only
Raw Material ID
Analyst Note: While GC is faster, anilines are prone to oxidation at high injector port temperatures. The Gradient HPLC method provides the best balance of robustness and sensitivity for impurity profiling.
The Validated Protocol (Method A)
This protocol is designed to be a self-validating system. If the System Suitability Testing (SST) criteria are met, the results can be trusted.
Reagents & Equipment
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
Column: C18 End-capped,
(e.g., Purospher® STAR RP-18 or Zorbax Eclipse Plus). End-capping is non-negotiable to prevent tailing.
Solvents: HPLC Grade Acetonitrile (ACN) and Potassium Dihydrogen Phosphate (
).
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[4]
Significance: This sensitivity allows for the detection of impurities at the 0.05% threshold required by regulatory bodies.
Specificity (Forced Degradation)
Samples were subjected to stress conditions (Acid, Base, Peroxide, Heat).
Result: No interference at the retention time of the main peak.
Purity Angle < Purity Threshold: Confirmed by PDA detector, ensuring the main peak is spectrally pure.
Method Lifecycle & Workflow
The following diagram illustrates the logical flow from method development through to validation and routine use.
Caption: The lifecycle of method validation ensuring ICH Q2(R1) compliance from characterization to final SOP.
Troubleshooting Guide
Even validated methods can drift. Use this causality table for diagnosis.
Symptom
Probable Cause
Corrective Action
Peak Tailing ()
pH drift (too high) or Column aging (loss of end-capping).
Verify buffer pH is . Replace column if injections.
Retention Time Shift
Organic composition error or Temperature fluctuation.
Check pump mixing valve; Ensure column oven is stable at 30°C.
Split Peaks
Solvent mismatch.
Ensure sample diluent matches initial mobile phase (15% ACN).
High Backpressure
Particulate matter.
Filter mobile phase (0.45µm) and use a guard column.
References
ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][7]
PubChem. (2025).[8][9] 3-Chloro-4-methoxyaniline Compound Summary. National Center for Biotechnology Information.
BenchChem. (2025). Comparative Guide to HPLC Analysis of Halogenated Anilines. (Contextual reference for chlorinated aniline separation principles).
Merck Millipore. (n.d.). HPLC Application Note: Separation of Chloroanilines using Purospher STAR. (Demonstrates efficacy of pH 3.0 buffers for aniline derivatives).
Introduction: Deciphering Molecular Structure Through Vibration
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4,5-dimethoxyaniline 3-Chloro-4,5-dimethoxyaniline is a substituted aniline that serves as a valuable building block in the synthesis of various pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4,5-dimethoxyaniline
3-Chloro-4,5-dimethoxyaniline is a substituted aniline that serves as a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise chemical structure, featuring a primary amine, two methoxy ether groups, and a chloro-substituent on a benzene ring, gives rise to a unique vibrational fingerprint when analyzed by Infrared (IR) Spectroscopy. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected IR absorption peaks for this molecule.
As a Senior Application Scientist, my objective is not merely to list peak values but to provide a causal understanding of the spectrum. The position, intensity, and shape of each absorption band are directly linked to the vibrational modes of the molecule's specific functional groups. Understanding these relationships is paramount for unambiguous compound identification and quality control. This guide will dissect the IR spectrum of 3-Chloro-4,5-dimethoxyaniline region by region, comparing its features to related chemical structures to provide a robust and validated interpretation. The fundamental principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy of their chemical bonds.[1]
Core Spectroscopic Analysis and Peak Assignments
The infrared spectrum of 3-Chloro-4,5-dimethoxyaniline can be logically divided into several key regions, each corresponding to the characteristic vibrations of its constituent functional groups.
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.
N-H Stretching (Primary Amine): A primary amine (-NH₂) group is expected to show two distinct bands.[2][3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For substituted anilines, these typically appear in the 3300-3500 cm⁻¹ range.[4] The electron-donating and withdrawing nature of the other ring substituents will subtly influence the exact position of these peaks.[2][5]
Asymmetric Stretch (ν_as): Expected near 3400-3490 cm⁻¹.
Symmetric Stretch (ν_s): Expected near 3300-3400 cm⁻¹.
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring consistently occurs at frequencies just above 3000 cm⁻¹. These bands are typically of weak to medium intensity.
Aliphatic C-H Stretching (Methoxy Groups): The methyl (-CH₃) groups of the two methoxy substituents give rise to characteristic stretching vibrations slightly below 3000 cm⁻¹. We expect to see asymmetric and symmetric stretches in the 2960-2930 cm⁻¹ and 2850-2820 cm⁻¹ ranges, respectively.[6]
The Double Bond and Bending Vibration Region (1700 - 1400 cm⁻¹)
This region provides critical information about the aromatic backbone and the amine group.
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amine group results in a medium to strong absorption band typically found between 1600 cm⁻¹ and 1640 cm⁻¹.[7]
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of sharp, medium-intensity peaks. These are typically observed in the 1450-1600 cm⁻¹ range.[8] For highly substituted benzenes, the pattern can be complex, but prominent peaks are expected near 1580 cm⁻¹ and 1500 cm⁻¹.
The Fingerprint Region (1400 - 600 cm⁻¹)
This region is often complex but contains highly characteristic absorptions for ethers, halogenated compounds, and the substitution pattern of the aromatic ring.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears as a strong band between 1250 cm⁻¹ and 1350 cm⁻¹.[7][9]
C-O Stretching (Aryl Ethers): The two methoxy groups are a dominant feature of this molecule and produce very strong, characteristic bands. Aryl ethers exhibit a strong, asymmetric C-O-C stretch between 1200 cm⁻¹ and 1275 cm⁻¹, and a symmetric stretch between 1000 cm⁻¹ and 1075 cm⁻¹.[6] These are often the most intense peaks in the fingerprint region.
C-H Out-of-Plane Bending (OOP): The C-H bonds on the aromatic ring also bend out of the plane of the ring. The frequency of these vibrations is highly indicative of the ring's substitution pattern.[10] For the 1,2,4,5-tetrasubstitution pattern of this molecule, with two adjacent free hydrogens, a strong absorption is expected in the 800-880 cm⁻¹ range.
C-Cl Stretching: The vibration of the carbon-chlorine bond gives rise to a strong absorption at low wavenumbers due to the relatively high mass of the chlorine atom.[11] This peak is expected to be found in the 600-800 cm⁻¹ range.
Data Summary: Predicted IR Peaks
The following table summarizes the expected key absorption bands for 3-Chloro-4,5-dimethoxyaniline, their vibrational origins, and anticipated intensities.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
~3450
Asymmetric Stretching
N-H (Primary Amine)
Medium
~3360
Symmetric Stretching
N-H (Primary Amine)
Medium
~3050
Stretching
C-H (Aromatic)
Weak
~2950, ~2840
Asymmetric & Symmetric Stretching
C-H (Aliphatic, -OCH₃)
Medium
~1620
Scissoring (Bending)
N-H (Primary Amine)
Medium-Strong
~1580, ~1500
Ring Stretching
C=C (Aromatic)
Medium, Sharp
~1280
Stretching
C-N (Aromatic Amine)
Strong
~1250
Asymmetric Stretching
C-O-C (Aryl Ether)
Very Strong
~1040
Symmetric Stretching
C-O-C (Aryl Ether)
Strong
~860
Out-of-Plane Bending
C-H (Aromatic)
Strong
~750
Stretching
C-Cl
Strong
Comparative Analysis
vs. 3,4,5-Trimethoxyaniline: The spectrum of 3-Chloro-4,5-dimethoxyaniline will be broadly similar to its trimethoxy analog.[12][13] However, the key difference will be the absence of one C-O stretching band and the prominent appearance of a strong C-Cl stretching band in the lower frequency region (~600-800 cm⁻¹).[13]
vs. 3-Chloro-4-methoxyaniline: Compared to the monomethoxy version, the spectrum of 3-Chloro-4,5-dimethoxyaniline will display more complex and likely stronger absorptions in the C-O stretching region (1000-1300 cm⁻¹) due to the presence of the additional methoxy group.[14] The C-H out-of-plane bending will also shift due to the change in the substitution pattern on the aromatic ring.
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the bonds associated with the primary vibrational modes discussed.
Caption: Molecular structure and key IR-active functional groups.
Experimental Protocol: FT-IR Spectroscopy of Solid 3-Chloro-4,5-dimethoxyaniline
This protocol describes the standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique. This method is ideal for minimizing interference and obtaining a clear spectrum for analysis.[7]
Sample Preparation: Weigh approximately 1-2 mg of 3-Chloro-4,5-dimethoxyaniline and 150-200 mg of dry spectroscopic grade KBr. The ratio is critical; too much sample will result in saturated, unusable absorption bands.
Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is achieved. This step is crucial for minimizing scattering effects and achieving a high-quality spectrum.
Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger into the collar and place the entire assembly into a hydraulic press.
Pressing: Apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent pellet.
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Collection: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
This self-validating protocol ensures that the resulting spectrum is a true representation of the sample's vibrational characteristics, free from common artifacts.
Conclusion
The infrared spectrum of 3-Chloro-4,5-dimethoxyaniline is rich with information, providing a unique fingerprint for its identification. The key diagnostic features include the double peak of the primary amine N-H stretch in the 3300-3500 cm⁻¹ region, the very strong C-O ether stretches between 1000-1300 cm⁻¹, and the strong C-Cl stretch in the low-frequency region below 800 cm⁻¹. By carefully analyzing these characteristic bands in conjunction with the aromatic ring vibrations and C-H bending patterns, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental D
Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37.
Cutmore, E. A., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 241(1226), 341-353.
Cutmore, E. A., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 241(1226), 341-353.
Pullin, A. D. E. (1960). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry, 13(3), 374-386.
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
Krueger, P. J. (1962). THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Journal of Chemistry, 40(12), 2300-2309.
Prasad, M., & Kumar, S. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
Wilks, P. A. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
IR Spectrum Of Anisole. (2021). Bartleby.com.
Golemme, A., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21367-21376.
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
V.K. Rastogi, et al. (2008). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. (2025). BenchChem.
The Analytical Gauntlet: A Practical Guide to Sourcing and Qualifying a Reference Standard for 3-Chloro-4,5-dimethoxyaniline
For the Researcher Navigating Uncharted Analytical Territory In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials are foundational pillars of data integrity. For...
Author: BenchChem Technical Support Team. Date: February 2026
For the Researcher Navigating Uncharted Analytical Territory
In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials are foundational pillars of data integrity. For novel or less-common molecules like 3-Chloro-4,5-dimethoxyaniline, the path to securing a certified reference standard is often not a straightforward procurement process. This guide is designed for researchers, scientists, and drug development professionals who find themselves in this exact position.
The stark reality is that a commercially available, pre-certified reference standard for 3-Chloro-4,5-dimethoxyaniline is not readily found in major supplier catalogs. A search for this specific isomer often yields its more common positional isomers, such as 3-chloro-4-methoxyaniline or 4-chloro-2,5-dimethoxyaniline. This scarcity necessitates a proactive approach: the in-house qualification of a non-certified or custom-synthesized batch to serve as a reliable analytical standard.
This guide provides a comprehensive framework for this qualification process. We will delve into the critical analytical techniques required to unequivocally confirm the structure and establish the purity of 3-Chloro-4,5-dimethoxyaniline, transforming a chemical of unknown quality into a traceable, in-house reference standard fit for purpose.
The Imperative of a Well-Characterized Standard
Analytical reference standards are the bedrock of accurate and reproducible results in pharmaceutical analysis.[1] They serve as the benchmark against which active pharmaceutical ingredients (APIs), impurities, and intermediates are identified and quantified.[1] The use of a poorly characterized standard can lead to significant downstream consequences, including inaccurate potency measurements, flawed impurity profiling, and potential regulatory setbacks. When a certified reference material (CRM) from a national metrology institute or pharmacopeia is unavailable, a thoroughly characterized in-house standard becomes a critical asset.[2][3]
Part 1: Sourcing Strategy - Navigating the Supplier Landscape
Given the absence of an off-the-shelf certified reference standard, sourcing 3-Chloro-4,5-dimethoxyaniline will likely involve one of two pathways:
Procurement from a Custom Synthesis or Specialty Chemical Supplier: Companies that specialize in the synthesis of rare or novel compounds are the most probable source. When engaging with such suppliers, it is crucial to request all available analytical data, which may include a basic Certificate of Analysis (CoA) with purity estimation by a single method (e.g., HPLC).
In-House Synthesis: For organizations with synthetic chemistry capabilities, producing the material in-house offers maximum control over the manufacturing process and potential impurity profile.
Regardless of the source, the subsequent qualification process remains the same. The goal is to augment the initial data with a comprehensive, multi-faceted analytical characterization.
Table 1: Hypothetical Supplier Comparison for 3-Chloro-4,5-dimethoxyaniline
Supplier Category
Typical Purity Claim
Available Documentation
Key Considerations
Custom Synthesis House
>95% (often by HPLC or GC)
Basic CoA, ¹H NMR, HPLC chromatogram
Lead times can be long; cost is typically higher.
Specialty Chemical Catalog
Variable (e.g., 97%)
Basic CoA, maybe an MSDS
Limited availability; may be an isomer. Verify CAS number carefully.
Part 2: The Qualification Workflow - A Multi-Pronged Analytical Approach
A robust qualification program for an in-house reference standard should be designed to confirm its identity and determine its purity with a high degree of confidence.[2][4] This involves a suite of orthogonal analytical techniques.
Caption: Workflow for qualifying an in-house reference standard.
Step 1: Identity Confirmation
The first and most critical step is to unequivocally confirm that the material is indeed 3-Chloro-4,5-dimethoxyaniline.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation.[4] Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR: The proton NMR should be consistent with the expected structure. For 3-Chloro-4,5-dimethoxyaniline, one would anticipate signals corresponding to the two aromatic protons, the two methoxy groups, and the amine protons. The splitting patterns and coupling constants will be key to confirming the substitution pattern.
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.
2D NMR (COSY, HSQC, HMBC): If there is any ambiguity in the assignments from 1D spectra, 2D NMR experiments can be employed to definitively map out the connectivity of the molecule.
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should correspond to its theoretical exact mass (C₈H₁₀ClNO₂ = 187.0400). This provides strong evidence for the elemental composition.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present. The spectrum should show characteristic absorptions for the N-H stretches of the amine, C-O stretches of the methoxy groups, and C-Cl stretch, as well as aromatic C-H and C=C vibrations.
Step 2: Purity Determination
Purity assessment should employ a combination of methods to account for different types of potential impurities. A mass balance approach is often used to assign a final purity value.[5]
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the primary technique for determining the purity of the main component and quantifying any organic impurities.
Method Development: A gradient reversed-phase HPLC method should be developed to achieve good separation of the main peak from any potential process-related impurities or degradation products.
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the main peak is not co-eluting with any impurities.
Quantification: The area percent of the main peak is often used as an initial estimate of purity. For more accurate quantification, response factors of impurities should be considered if known.
B. Water Content (Karl Fischer Titration)
The water content of the solid material should be determined using Karl Fischer titration, as this can be a significant impurity.
C. Residual Solvents (Thermogravimetric Analysis or Headspace GC-MS)
TGA can be used to determine the total volatile content. If specific solvent identification is required, headspace gas chromatography-mass spectrometry (GC-MS) is the preferred method.
D. Elemental Analysis (CHN Analysis)
Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should closely match the theoretical values for the molecular formula C₈H₁₀ClNO₂ (C: 51.22%, H: 5.37%, N: 7.46%). A deviation of less than 0.4% is generally considered acceptable.[6]
Table 2: Hypothetical Qualification Data for an In-House Batch of 3-Chloro-4,5-dimethoxyaniline
Analytical Test
Method
Result
Specification (Example)
Identity
¹H and ¹³C NMR
500 MHz in CDCl₃
Conforms to expected structure
Spectrum consistent with proposed structure
Mass (HRMS)
ESI-TOF
m/z = 188.0475 [M+H]⁺
Theoretical m/z = 188.0473 [M+H]⁺
FTIR
KBr Pellet
Conforms to expected functional groups
Characteristic peaks present
Purity
Chromatographic Purity
HPLC-UV (254 nm)
99.85% (Area %)
≥ 99.5%
Water Content
Karl Fischer
0.08%
≤ 0.2%
Residual Solvents
TGA
0.02%
≤ 0.1%
Non-volatile Residue
Residue on Ignition
<0.01%
Not Detected
Elemental Analysis
Combustion
C: 51.15%, H: 5.40%, N: 7.41%
Within ±0.4% of theoretical
Calculated Purity
Mass Balance
99.75%
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Purity Method
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-25 min: 10% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh ~10 mg of 3-Chloro-4,5-dimethoxyaniline and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
Caption: Experimental workflow for HPLC-UV purity analysis.
Protocol 2: ¹H NMR Sample Preparation
Accurately weigh 5-10 mg of the 3-Chloro-4,5-dimethoxyaniline sample.
Transfer the sample to a clean, dry NMR tube.
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
Place the NMR tube in the spectrometer for analysis.
Conclusion: Establishing Confidence Through Rigor
In the absence of a commercially available certified reference standard for 3-Chloro-4,5-dimethoxyaniline, a rigorous in-house qualification program is not just a recommendation—it is a scientific necessity. By employing a suite of orthogonal analytical techniques to confirm identity and meticulously quantify impurities, researchers can establish a well-characterized in-house reference standard. This investment in thorough characterization builds a foundation of confidence and integrity for all subsequent research and development activities, ensuring that the data generated is both accurate and defensible.
References
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]
Wikipedia. (n.d.). Elemental analysis. Available at: [Link]
Joint Committee for Traceability in Laboratory Medicine. (n.d.). Reference materials and reference measuring systems. Available at: [Link]
Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]
Journal of Organic Chemistry. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]
ChemCon. (n.d.). Reference Standards: Synthesis and qualification. Available at: [Link]
Eurofins. (n.d.). The ABC's of Reference Standard Management. Available at: [Link]
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Available at: [Link]
Linsinger, T. P. J. (2019). Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017.
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
MolPort. (n.d.). 3-chloro-4,5-dimethoxy-N-(propan-2-yl)aniline. Available at: [Link]
Oakwood Chemical. (n.d.). 3-Chloro-4-methoxyaniline. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]
Monatshefte für Chemie - Chemical Monthly. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]
Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Available at: [Link]
Proper Disposal of 3-Chloro-4,5-dimethoxyaniline: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4,5-...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4,5-dimethoxyaniline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols for handling chlorinated aromatic amines and are designed to provide clear, actionable guidance.
Hazard Assessment and Immediate Safety Precautions
Immediate Actions:
Engineering Controls: All handling and preparation for disposal of 3-Chloro-4,5-dimethoxyaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be worn at all times when handling the compound or its waste:
PPE Item
Specification
Rationale
Gloves
Nitrile rubber, minimum 0.11 mm thickness. Inspect for integrity before use.[4]
Protects against dermal contact and absorption.
Eye Protection
Chemical safety goggles with side-shields or a full-face shield.[3][4]
Prevents accidental splashes to the eyes.
Lab Coat
Standard laboratory coat, flame-resistant recommended.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required if handled in a fume hood. If not, a full-face respirator may be necessary.[3]
Prevents inhalation of dust or vapors.
Step-by-Step Disposal Protocol
Under no circumstances should 3-Chloro-4,5-dimethoxyaniline or its waste be disposed of down the drain or in regular trash.[1][2][3]
Step 1: Waste Segregation
The principle of proper waste management begins with meticulous segregation.
Isolate Halogenated Waste: Waste containing 3-Chloro-4,5-dimethoxyaniline must be segregated into a dedicated "Halogenated Organic Waste" stream. This is crucial as disposal methods for halogenated and non-halogenated waste often differ.[2]
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or strong acids to prevent potentially hazardous reactions.[2]
Step 2: Waste Collection and Containerization
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting all waste. The original product container can be a suitable option.[2]
Labeling: The waste container must be clearly and accurately labeled. The label should include:
The full chemical name: "3-Chloro-4,5-dimethoxyaniline"[1]
An indication of the major constituents and their approximate concentrations.
Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][3]
Step 3: Waste Storage
Designated Area: Store the hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory.[1][3]
Secondary Containment: The storage area should have secondary containment to mitigate any potential leaks or spills.[2]
Step 4: Final Disposal
Institutional EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Documentation: Provide the waste disposal company with a complete and accurate description of the waste. Maintain meticulous records of the disposal, including the date, quantity, and method, as required by regulations.[1] The recommended disposal method is typically high-temperature incineration at a licensed chemical destruction facility.[3][5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
Alert your supervisor and contact your institution's emergency response team or EHS department immediately.[2]
Prevent the spill from entering drains or waterways.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.
Caption: Disposal workflow for 3-Chloro-4,5-dimethoxyaniline.
Conclusion
The responsible disposal of 3-Chloro-4,5-dimethoxyaniline is not merely a regulatory requirement but a cornerstone of a safe and ethical research practice. By adhering to the detailed procedures in this guide, you contribute to a safer laboratory environment for yourself and your colleagues, while also protecting the broader ecosystem. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Retrieved from [Link]